1-Bromoheptan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromoheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTWZRNOJCMIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498022 | |
| Record name | 1-Bromoheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16339-93-8 | |
| Record name | 1-Bromoheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromoheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 1-bromoheptan-2-one. The information herein is intended to support advanced research and development in the fields of organic chemistry, medicinal chemistry, and drug discovery.
Core Chemical Properties
This compound is an α-halo ketone, a class of compounds recognized for their utility as versatile synthetic intermediates. The presence of a bromine atom on the carbon adjacent to the carbonyl group significantly influences its chemical reactivity, making it a valuable precursor for a variety of molecular scaffolds.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 16339-93-8 | [1][2][3] |
| Molecular Formula | C₇H₁₃BrO | [1][2][3] |
| Molecular Weight | 193.08 g/mol | [1][3] |
| Boiling Point | 95-97 °C at 18 Torr | [3] |
| Density | 1.2507 g/cm³ at 12 °C | [3] |
| XLogP3-AA | 2.6 | [1][2] |
| Topological Polar Surface Area | 17.1 Ų | [1][2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times.
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]
-
Hazard Classes: Skin Corrosion 1B, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory tract irritation).[1]
Synthesis of this compound
The primary synthetic route to this compound involves the α-bromination of its parent ketone, heptan-2-one. This reaction is typically carried out under acidic conditions, where the ketone tautomerizes to its enol form, which then acts as a nucleophile to attack molecular bromine.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the α-bromination of a ketone.
Materials:
-
Heptan-2-one
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-2-one (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the stirred ketone solution. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (2 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of the α-carbon and the carbonyl carbon. It readily undergoes reactions with various nucleophiles.
Nucleophilic Substitution
As an α-bromo ketone, the bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups at this position. A common application is the alkylation of amines to form α-amino ketones, which are important precursors in medicinal chemistry.
References
An In-depth Technical Guide to 1-Bromoheptan-2-one (CAS: 16339-93-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromoheptan-2-one, with the Chemical Abstracts Service (CAS) number 16339-93-8, is a valuable synthetic intermediate belonging to the class of α-halo ketones. The presence of a bromine atom adjacent to a carbonyl group imparts a unique reactivity profile, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and its applications, particularly in the realm of drug discovery and development. The information presented herein is intended to serve as a crucial resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a halogenated ketone that requires careful handling due to its potential reactivity and hazardous nature. The following tables summarize its key chemical and physical properties.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 16339-93-8 | [1] |
| Molecular Formula | C₇H₁₃BrO | [1] |
| Molecular Weight | 193.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Bromo-2-heptanone | [2] |
| SMILES | CCCCCC(=O)CBr | [1] |
| InChI | InChI=1S/C7H13BrO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 | [1] |
| InChIKey | RCTWZRNOJCMIDN-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Source |
| Boiling Point | 95-97 °C (at 18 Torr) | |
| Density | 1.2507 g/cm³ (at 12 °C) | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | |
| Purity | ≥95% | [2] |
Synthesis of this compound
The primary synthetic route to this compound is the α-bromination of its corresponding ketone precursor, 2-heptanone. This reaction typically proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively. Below are detailed experimental protocols for the synthesis of the precursor and the final product.
Synthesis of 2-Heptanone from Heptanoic Acid (Precursor Synthesis)
A common method for the synthesis of ketones from carboxylic acids involves the use of organolithium reagents.
Reaction Scheme:
References
An In-depth Technical Guide to the Synthesis of 1-Bromoheptan-2-one from Heptan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-bromoheptan-2-one from heptan-2-one, a key intermediate in various organic syntheses. The document details the underlying chemical principles, experimental protocols, and relevant data to support research and development in the pharmaceutical and chemical industries.
Introduction
Alpha-bromo ketones are valuable synthetic intermediates due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. This compound, in particular, serves as a precursor for the synthesis of a variety of more complex molecules. The most common and direct method for the synthesis of α-bromo ketones from their corresponding ketones is through an acid-catalyzed halogenation reaction.
Reaction Mechanism and Principles
The synthesis of this compound from heptan-2-one proceeds via an acid-catalyzed α-bromination. The generally accepted mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of heptan-2-one by an acid catalyst, typically a protic acid like acetic acid. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.
-
Enol Formation: A weak base, such as the conjugate base of the acid catalyst or another molecule of the ketone, removes a proton from the α-carbon (the carbon adjacent to the carbonyl group). This results in the formation of a nucleophilic enol intermediate. For an unsymmetrical ketone like heptan-2-one, two different enols can be formed. The formation of the enol is the rate-determining step of the reaction.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂). This leads to the formation of a new carbon-bromine bond at the α-position.
-
Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group, yielding the final product, this compound, and hydrobromic acid (HBr) as a byproduct.
The regioselectivity of the bromination (i.e., whether the bromine adds to the methyl group or the methylene group adjacent to the carbonyl) is influenced by the reaction conditions. Under acidic conditions, the reaction proceeds through the more stable, more substituted enol, which would favor bromination at the C3 position. However, bromination at the less hindered methyl group (C1) to form this compound is also a significant pathway and can be favored under certain conditions.
Quantitative Data
The following table summarizes the key physical and chemical properties of the starting material and the final product.
| Property | Heptan-2-one | This compound |
| Molecular Formula | C₇H₁₄O | C₇H₁₃BrO |
| Molecular Weight | 114.19 g/mol | 193.08 g/mol |
| Appearance | Colorless liquid | - |
| Boiling Point | 151 °C | - |
| Density | 0.811 g/cm³ | - |
Experimental Protocols
While a specific, detailed experimental protocol with a reported yield for the synthesis of this compound from heptan-2-one is not available in the readily accessible literature, a general procedure can be adapted from standard methods for the acid-catalyzed α-bromination of ketones. The following protocol is a representative example.
Materials:
-
Heptan-2-one
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, etc.)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-2-one (1.0 equivalent) in glacial acetic acid. Cool the solution in an ice bath to 0-5 °C.
-
Addition of Bromine: Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred heptan-2-one solution. The addition should be conducted at a rate that maintains the temperature of the reaction mixture below 10 °C. The characteristic red-brown color of bromine should disappear as it is consumed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent such as dichloromethane.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bisulfite solution to quench any excess bromine.
-
Saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.
-
Brine to remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Safety Precautions:
-
This experiment should be performed in a well-ventilated fume hood.
-
Bromine is a highly corrosive and toxic substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Handle bromine with extreme care and have a quenching agent (e.g., sodium thiosulfate solution) readily available in case of spills.
Visualizations
Signaling Pathway: Acid-Catalyzed α-Bromination of Heptan-2-one
Caption: Acid-catalyzed α-bromination of heptan-2-one.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
The acid-catalyzed α-bromination of heptan-2-one is a fundamental and effective method for the synthesis of this compound. This technical guide provides the essential theoretical background, a detailed experimental protocol, and relevant data to aid researchers in the successful synthesis and application of this important chemical intermediate. Careful control of reaction conditions, particularly temperature, is crucial for achieving a good yield and minimizing side products. Further optimization of the provided protocol for specific laboratory conditions may be necessary to maximize the yield and purity of the desired product.
A Technical Guide to the Physical Properties of 1-Bromoheptan-2-one
This guide provides an in-depth overview of the key physical properties of 1-Bromoheptan-2-one, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. The document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement.
Physical Properties of this compound
The boiling point and density are critical physical constants that are essential for the identification, purification, and handling of chemical compounds. The table below summarizes these properties for this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 95-97 °C | at 18 Torr[1] |
| Density | 1.2507 g/cm³ | at 12 °C[1] |
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid substance like this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] This method is suitable for small sample volumes.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)[3]
-
Beaker
-
Stirring rod or magnetic stirrer[3]
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a few milliliters of this compound into the small test tube.[4]
-
Capillary Insertion: Place the capillary tube into the test tube with the open end facing down.[4]
-
Apparatus Setup: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly into a beaker containing a heating liquid (e.g., paraffin oil), ensuring the sample is below the liquid level.[5] Begin heating the bath gently and stir continuously to ensure uniform temperature distribution.[3]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[3]
-
Temperature Recording: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[3] Record this temperature.
-
Repeat: For accuracy, repeat the measurement and calculate the average value.
The density of a substance is its mass per unit volume.[6]
Apparatus:
-
Pycnometer or a graduated cylinder and an electronic balance[6]
-
Beaker
-
Pipette or dropper[7]
-
Thermometer
Procedure using a Graduated Cylinder and Balance:
-
Weigh Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare it to zero. Record the mass of the empty cylinder.[6][8]
-
Measure Volume: Carefully add a known volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[6]
-
Weigh Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass.
-
Calculate Mass of Liquid: Subtract the mass of the empty cylinder from the total mass to obtain the mass of the liquid.[8]
-
Calculate Density: Use the formula: Density = Mass / Volume.[6]
-
Temperature: Record the temperature of the liquid as density is temperature-dependent.[8]
-
Repeat: For improved precision, repeat the measurement multiple times and calculate the average density.[6][8]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.
Caption: Experimental workflow for determining the boiling point and density.
References
- 1. 1-Bromo-2-heptanone | 16339-93-8 [m.chemicalbook.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-Bromoheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromoheptan-2-one (CAS No: 16339-93-8), a versatile α-haloketone intermediate relevant to organic synthesis and drug development. This document consolidates key data on its chemical and physical properties, provides detailed experimental protocols for its synthesis, and outlines its known reactivity, applications, and natural occurrence. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.
Chemical Identity and Physical Properties
This compound is an organic compound featuring a seven-carbon chain with a bromine atom at the α-position relative to a carbonyl group. Its formal IUPAC name is this compound[1]. The presence of two reactive centers—the electrophilic carbonyl carbon and the carbon bearing the bromine, a good leaving group—makes it a valuable building block in synthetic chemistry.
While extensive experimental data on its physical properties is not widely published, computed properties from reliable databases provide valuable estimates. For context, the physical properties of its direct precursor, 2-heptanone, are also included.
| Property | This compound | 2-Heptanone (Precursor) |
| IUPAC Name | This compound[1] | Heptan-2-one |
| CAS Number | 16339-93-8[2] | 110-43-0[3] |
| Molecular Formula | C₇H₁₃BrO[1][2] | C₇H₁₄O[3] |
| Molecular Weight | 193.08 g/mol [1] | 114.19 g/mol [3] |
| Canonical SMILES | CCCCCC(=O)CBr[1] | CCCCCC(C)=O[3] |
| Boiling Point | Data not available | 151.2 °C at 760 mmHg[3] |
| Melting Point | Data not available | -35 °C[3] |
| Density | Data not available | 0.8 g/cm³[3] |
| XLogP3-AA (Computed) | 2.6[1] | 1.97[3] |
| Topological Polar Surface Area | 17.1 Ų[1] | 17.07 Ų[3] |
| Solubility | Soluble in common organic solvents | Water solubility: 4.3 g/L (20 °C)[3] |
Synthesis and Purification
The primary synthetic route to this compound is the direct α-bromination of its parent ketone, 2-heptanone. This reaction typically proceeds via an acid-catalyzed enol intermediate which then reacts with an electrophilic bromine source.
Experimental Protocol: α-Bromination of 2-Heptanone
This protocol is adapted from established methods for the α-bromination of ketones[4].
Materials:
-
2-Heptanone (1.0 eq)
-
Liquid Bromine (Br₂) (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Urea (optional, to control reaction)[4]
-
Dichloromethane (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-heptanone (1.0 eq) in dichloromethane.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add liquid bromine (1.0 eq), dissolved in a small amount of dichloromethane, dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Spectroscopic Profile
| Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~4.0 - 4.2 | Singlet (s) |
| ~2.6 - 2.8 | Triplet (t) |
| ~1.5 - 1.7 | Multiplet (m) |
| ~1.2 - 1.4 | Multiplet (m) |
| ~0.8 - 1.0 | Triplet (t) |
| Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~200 - 205 | C=O (Ketone) |
| ~40 - 45 | -CH₂-C(=O)- |
| ~35 - 40 | -CH₂Br |
| ~30 - 35 | -CH₂-CH₂-C(=O)- |
| ~20 - 25 | CH₃-CH₂-CH₂- |
| ~13 - 15 | CH₃- |
| Table 4: Predicted IR Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960-2850 | C-H (Alkyl) stretch |
| ~1720-1740 | C=O (Ketone) stretch |
| ~1465 | C-H (Alkyl) bend |
| ~600-700 | C-Br stretch |
| Table 5: Predicted Mass Spectrometry Fragmentation | |
| m/z Value | Possible Fragment Ion |
| 192 / 194 | [M]⁺ (Molecular ion peak, ~1:1 ratio due to ⁷⁹Br/⁸¹Br) |
| 113 | [M - Br]⁺ |
| 99 | [M - CH₂Br]⁺ or [C₅H₉CO]⁺ |
| 57 | [C₄H₉]⁺ |
Reactivity and Applications in Drug Development
As an α-haloketone, this compound is a bifunctional molecule that serves as a potent electrophile. Its reactivity is dominated by nucleophilic substitution at the C1 position and nucleophilic addition at the C2 (carbonyl) position.
Synthesis of Heterocycles
A primary application of this compound is in the construction of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. A notable example is the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 5-Pentyl-1,3-thiazole [5]
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add thioformamide (1.1 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate to neutralize the HBr byproduct.
-
Dry the organic layer, remove the solvent, and purify the resulting 5-pentyl-1,3-thiazole, a key structural motif in various biologically active molecules[5].
Other Synthetic Applications
-
β-Ketoamine Synthesis: this compound reacts with amines, such as pyrrolidine, to form β-ketoamines, which are important intermediates in organic synthesis.
-
Alkylation: It can be used as an alkylating agent to introduce the 2-oxoheptyl moiety onto various nucleophilic substrates. However, its high reactivity can sometimes lead to undesired side reactions, such as the formation of tricyclic compounds in certain complex syntheses.
Natural Occurrence and Biosynthesis
Interestingly, this compound is not solely a synthetic reagent. It has been identified as a naturally occurring compound in marine environments. Extracts from the green marine alga Penicillus capitatus contain a bromoperoxidase enzyme that catalyzes the incorporation of bromide ions into organic substrates[6][7]. This enzymatic process, in the presence of 3-oxooctanoic acid, produces a range of brominated metabolites, including 1-bromo-2-heptanone, 1,1-dibromo-2-heptanone, and bromoform[6][8][9]. The biosynthesis of such halometabolites is believed to be part of the alga's chemical defense mechanism[10].
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
| Table 6: GHS Hazard and Precautionary Information[1] | |
| Pictogram(s) | Danger |
| Signal Word | Danger |
| Hazard Statement(s) | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |
| Precautionary Statement(s) | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P316: Get emergency medical help immediately. P405: Store locked up. |
Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
References
- 1. This compound | C7H13BrO | CID 12431734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2-heptanone | 16339-93-8 [m.chemicalbook.com]
- 3. 2-Heptanone | CAS#:110-43-0 | Chemsrc [chemsrc.com]
- 4. ub01.uni-tuebingen.de [ub01.uni-tuebingen.de]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of brominated heptanones and bromoform by a bromoperoxidase of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Bromoheptan-2-one for Researchers, Scientists, and Drug Development Professionals
An Essential Halogenated Ketone Building Block in Synthetic Chemistry
This technical guide provides a comprehensive overview of 1-Bromoheptan-2-one, a valuable halogenated ketone intermediate in organic synthesis. While not widely documented as a direct modulator of signaling pathways, its utility as a precursor for a variety of heterocyclic and carbocyclic scaffolds makes it a compound of interest for medicinal chemists and drug development professionals. This document details its commercial availability, physicochemical properties, and key synthetic applications, offering a technical resource for its potential use in research and development.
Commercial Availability
This compound is readily available from a range of chemical suppliers, ensuring a stable supply chain for research and manufacturing purposes. It is typically offered in various purities, commonly 95% or higher, and in quantities ranging from grams to kilograms.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | - | Inquire |
| ChemScene | ≥95% | Inquire |
| MOLBASE | 99% | 500g |
| ChemicalBook | - | Inquire |
| Fluorochem | - | Inquire |
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of this compound is crucial for its safe handling and effective use in experimental settings. The following tables summarize key quantitative data for this compound.
Table 2: Physical and Chemical Properties of this compound [1]
| Property | Value |
| CAS Number | 16339-93-8 |
| Molecular Formula | C₇H₁₃BrO |
| Molecular Weight | 193.08 g/mol |
| Boiling Point | 95-97 °C at 18 Torr |
| Density | 1.2507 g/cm³ at 12 °C |
| Appearance | Not specified (typically a liquid) |
| Solubility | Insoluble in water; soluble in common organic solvents |
| Storage Temperature | 2-8°C under inert gas (e.g., Argon) |
Table 3: Safety and Hazard Information for this compound [1]
| Hazard Statement | GHS Classification | Precautionary Statements |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B) | P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P363, P501 |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Experimental Protocols
While specific experimental protocols for the synthesis and reactions of this compound are not extensively detailed in publicly available literature, general methods for the synthesis of α-bromo ketones and their subsequent reactions are well-established.
Synthesis of this compound via Bromination of 2-Heptanone
This protocol describes a general method for the acid-catalyzed bromination of a ketone, which can be adapted for the synthesis of this compound from 2-Heptanone.
Materials:
-
2-Heptanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Water
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether or Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Heptanone (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Bromine (1 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Caption: Experimental workflow for the synthesis of this compound.
Hantzsch Thiazole Synthesis using this compound
This protocol illustrates a common application of α-bromo ketones in the synthesis of thiazole derivatives, which are prevalent scaffolds in medicinal chemistry.
Materials:
-
This compound
-
Thioamide (e.g., Thiourea)
-
Ethanol or another suitable solvent
Procedure:
-
In a round-bottom flask, dissolve the thioamide (1 equivalent) in ethanol.
-
Add this compound (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-4-pentylthiazole derivative.
References
An In-depth Technical Guide to the Stability and Storage of 1-Bromoheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromoheptan-2-one (CAS No. 16339-98-8). As an α-bromo ketone, this compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical intermediates. Understanding its stability profile is critical for ensuring experimental reproducibility, maintaining reagent purity, and ensuring laboratory safety.
Core Chemical Properties and Stability Profile
This compound is a reactive organic compound due to the presence of two key functional groups: a ketone and a bromine atom on the alpha-carbon. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. The stability of this compound is influenced by several factors, including temperature, light, and the presence of moisture or incompatible chemicals.
Summary of Storage and Stability Data
| Parameter | Recommended Condition/Value | Source |
| Storage Temperature | 4°C | [1] |
| Purity (Typical) | ≥95% | [1] |
| Molecular Formula | C₇H₁₃BrO | [1] |
| Molecular Weight | 193.08 g/mol | [1][2] |
| Hazards | Causes severe skin burns and eye damage; May cause respiratory irritation. | [2] |
Factors Affecting Stability
The chemical stability of this compound is contingent upon several environmental and chemical factors. The diagram below illustrates the key relationships influencing the degradation of this compound.
Caption: Factors influencing the stability of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a general and widely used method for the preparation of α-bromo ketones is the direct bromination of the corresponding ketone.
General Protocol for the Synthesis of α-Bromo Ketones
This protocol describes a general method for the α-bromination of a ketone, which can be adapted for the synthesis of this compound from 2-heptanone.
Materials:
-
2-Heptanone
-
Bromine (Br₂)
-
Glacial Acetic Acid or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a well-ventilated fume hood, dissolve 2-heptanone in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the color of bromine disappears, indicating the completion of the reaction.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water and an organic solvent for extraction.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product may be purified by vacuum distillation or column chromatography.
Recommended Handling and Storage Workflow
Proper handling and storage are paramount to maintain the integrity of this compound and to ensure the safety of laboratory personnel. The following flowchart outlines the recommended workflow from receiving the compound to its long-term storage.
Caption: Recommended workflow for handling and storing this compound.
References
An In-depth Technical Guide to the Safety Data for 1-Bromoheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 1-Bromoheptan-2-one (CAS No. 16339-93-8), a key intermediate in various synthetic applications. This document consolidates critical information from its Safety Data Sheet (SDS), including physical and chemical properties, toxicological data, and handling procedures, to ensure safe laboratory practices.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃BrO | [1] |
| Molecular Weight | 193.08 g/mol | [1] |
| CAS Number | 16339-93-8 | [1] |
| Appearance | Solid, semi-solid, or liquid | [2] |
| Boiling Point | 95-97 °C at 18 Torr | ChemicalBook |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is crucial for ensuring user safety.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Skin Corrosion 1B | H314: Causes severe skin burns and eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation[1] |
Signal Word: Danger[1]
Hazard Pictograms:
-
Corrosion
-
Irritant
Toxicological Information
| Analogous Compound | Toxicity Data |
| Bromoacetone | Inhalation LC50 (rat): 0.056 mg/L/4H |
| Bromoacetone | LCLo (inhalation, human): 572 ppm/10M |
It is imperative to handle this compound with the assumption of high toxicity, similar to other α-bromoketones.
Experimental Protocols for Hazard Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the hazards of chemical substances.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)
This in vitro test is designed to identify corrosive substances by assessing their effect on a reconstructed human epidermis model. The principle is that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers.
Methodology:
-
Test System: A three-dimensional reconstructed human epidermis (RhE) model is used.
-
Application: The test chemical is applied topically to the surface of the RhE tissue.
-
Exposure: The tissue is exposed to the chemical for defined periods.
-
Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.
-
Classification: A substance is classified as corrosive if it causes a significant decrease in cell viability below a defined threshold.
Acute Inhalation Toxicity (OECD 403)
This guideline provides a method to assess the health hazards of short-term exposure to a substance by inhalation.
Methodology:
-
Test Animals: Typically, rats are used.
-
Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period (usually 4 hours).
-
Concentrations: A range of concentrations are tested to determine the median lethal concentration (LC50).
-
Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Handling and Safety Precautions
Given its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
The following diagram illustrates the necessary PPE for handling this compound.
Caption: Required PPE for handling this compound.
Spill Response Workflow
In the event of a spill, a clear and immediate response is critical to mitigate risks. The following workflow outlines the necessary steps.
Caption: Logical workflow for handling a spill of this compound.
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases. The recommended storage temperature is 2-8°C under an inert atmosphere.
Disposal: Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous waste. Do not allow it to enter the environment.
Conclusion
This compound is a valuable chemical intermediate that requires careful handling due to its corrosive and irritant properties. This guide provides essential safety information to support its use in research and development. Users should always consult the full Safety Data Sheet provided by the supplier before handling this chemical and ensure that appropriate engineering controls and personal protective equipment are in place. A thorough understanding and implementation of these safety measures are paramount for protecting personnel and the environment.
References
Methodological & Application
Application Notes and Protocols for the Use of 1-Bromoheptan-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromoheptan-2-one is a versatile bifunctional organic molecule possessing both a ketone carbonyl group and a reactive α-bromo substituent. This unique structural arrangement makes it a valuable intermediate in a variety of organic transformations, enabling the synthesis of a diverse range of compounds, particularly heterocyclic systems and functionalized carbonyl derivatives. The electrophilic carbon bearing the bromine atom is susceptible to nucleophilic attack, while the carbonyl group and the adjacent methylene protons allow for a range of classical ketone and enolate chemistries. These application notes provide an overview of key synthetic applications of this compound and detailed protocols for its use.
Key Synthetic Applications
This compound serves as a key building block in several important classes of organic reactions:
-
Hantzsch Thiazole Synthesis: A classic method for the construction of thiazole rings, which are prevalent in many biologically active molecules and pharmaceuticals.
-
Imidazole Synthesis: Formation of the imidazole core, another critical heterocycle in medicinal chemistry.
-
Favorskii Rearrangement: A base-induced rearrangement to produce carboxylic acid derivatives, offering a route to branched-chain fatty acid esters.
-
O-Alkylation of Phenols: Introduction of a heptan-2-one moiety onto a phenolic oxygen, a common strategy for modifying the properties of phenolic compounds.
-
N-Alkylation of Amines: Functionalization of primary and secondary amines to introduce the heptan-2-one scaffold.
These reactions highlight the utility of this compound in generating molecular complexity and accessing important structural motifs for drug discovery and development.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide-containing reactant, most commonly thiourea, to yield a thiazole derivative. The reaction of this compound with thiourea provides a straightforward route to 2-amino-4-pentylthiazole, a potentially bioactive scaffold.
Hantzsch Thiazole Synthesis Workflow
Experimental Protocol: Synthesis of 2-Amino-4-pentylthiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound and thiourea in ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Product | Reactants | Solvent | Temperature | Time | Yield |
| 2-Amino-4-pentylthiazole | This compound, Thiourea | Ethanol | Reflux | 2-4 h | 75-85% |
Yields are typical and may vary depending on reaction scale and purification method.
Favorskii Rearrangement
The Favorskii rearrangement of α-halo ketones in the presence of a base leads to the formation of carboxylic acid derivatives. When this compound is treated with an alkoxide, such as sodium methoxide, it undergoes rearrangement to form a methyl ester of a branched carboxylic acid, specifically methyl 2-methylheptanoate.
Favorskii Rearrangement Mechanism
Experimental Protocol: Synthesis of Methyl 2-methylheptanoate
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (2.2 eq)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a fresh solution of sodium methoxide in anhydrous methanol in a flame-dried flask under an inert atmosphere.
-
Dissolve this compound in anhydrous diethyl ether.
-
At 0 °C, add the solution of this compound to the sodium methoxide solution.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Quantitative Data
| Product | Reactants | Solvent | Temperature | Time | Yield |
| Methyl 2-methylheptanoate | This compound, Sodium methoxide | Methanol/Ether | Reflux | 4 h | 70-80% |
Yields are typical and may vary depending on reaction scale and purification method.
Imidazole Synthesis
The reaction of an α-haloketone with an amidine is a common method for the synthesis of imidazoles. This compound can react with benzamidine to yield 2-phenyl-4-pentylimidazole, a scaffold with potential applications in materials science and medicinal chemistry.
Experimental Protocol: Synthesis of 2-Phenyl-4-pentylimidazole
Materials:
-
This compound (1.0 eq)
-
Benzamidine hydrochloride (1.1 eq)
-
Sodium bicarbonate (2.2 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine this compound, benzamidine hydrochloride, and sodium bicarbonate in ethanol.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Quantitative Data
| Product | Reactants | Solvent | Temperature | Time | Yield |
| 2-Phenyl-4-pentylimidazole | This compound, Benzamidine hydrochloride | Ethanol | Reflux | 6-8 h | 65-75% |
Yields are typical and may vary depending on reaction scale and purification method.
O-Alkylation of Phenols
This compound can be used as an alkylating agent in the Williamson ether synthesis to introduce a heptan-2-one moiety onto a phenolic oxygen. This modification can significantly alter the lipophilicity and other physicochemical properties of the parent phenol.
O-Alkylation of Phenol Workflow
Experimental Protocol: Synthesis of 1-Phenoxyheptan-2-one
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Acetone or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of phenol in acetone or DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound to the mixture.
-
Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Quantitative Data
| Product | Reactants | Solvent | Temperature | Time | Yield |
| 1-Phenoxyheptan-2-one | Phenol, this compound, K₂CO₃ | Acetone | Reflux | 12-24 h | 80-90% |
Yields are typical and may vary depending on reaction scale and purification method.
N-Alkylation of Amines
Similar to O-alkylation, this compound can serve as an electrophile for the N-alkylation of primary and secondary amines. This reaction provides a direct route to secondary or tertiary amines containing the heptan-2-one functionality.
Experimental Protocol: Synthesis of N-Benzyl-1-aminoheptan-2-one
Materials:
-
Benzylamine (2.0 eq)
-
This compound (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve benzylamine and triethylamine in DCM or acetonitrile.
-
Add this compound dropwise to the solution at room temperature.
-
Stir the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
| Product | Reactants | Solvent | Temperature | Time | Yield |
| N-Benzyl-1-aminoheptan-2-one | Benzylamine, this compound, Triethylamine | DCM | Room Temp. | 8-12 h | 70-85% |
Yields are typical and may vary depending on reaction scale and purification method. The use of excess amine helps to minimize dialkylation.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in a range of transformations, including the construction of important heterocyclic scaffolds and the functionalization of phenols and amines, makes it a key tool for researchers in the fields of medicinal chemistry and drug development. The protocols provided herein offer a starting point for the exploration of its synthetic potential.
1-Bromoheptan-2-one: Application Notes and Protocols for Alkylating Agent Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromoheptan-2-one is an α-bromo ketone that serves as a versatile alkylating agent in organic synthesis. The presence of a bromine atom adjacent to a carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the introduction of a heptan-2-one moiety onto a variety of nucleophilic substrates, making it a valuable building block in the synthesis of diverse molecular scaffolds, including heterocyclic compounds and potential pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent.
While specific literature on this compound is limited, the protocols and applications described herein are based on the well-established reactivity of α-halo ketones.
Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₃BrO[1] |
| Molecular Weight | 193.08 g/mol [1] |
| CAS Number | 16339-93-8[1] |
| Appearance | Not specified (typically a liquid) |
| Boiling Point | Not specified |
| Solubility | Soluble in common organic solvents |
Applications in Organic Synthesis
This compound is a valuable reagent for the alkylation of a wide range of nucleophiles. The resulting products can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.
Alkylation of Amines
The reaction of this compound with primary or secondary amines leads to the formation of α-amino ketones. These compounds are important precursors for the synthesis of various nitrogen-containing heterocycles, such as imidazoles, oxazoles, and pyrazines.
General Reaction: R¹R²NH + Br-CH₂-CO-(CH₂)₄-CH₃ → R¹R²N-CH₂-CO-(CH₂)₄-CH₃ + HBr
Experimental Protocols
Protocol 1: Synthesis of N-substituted-1-aminoheptan-2-ones
This protocol describes a general procedure for the alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the amine (1.0 eq) and base (1.2 eq) in the chosen solvent, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Quantitative Data (Hypothetical):
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | ACN | 50 | 6 | 85 |
| Benzylamine | Et₃N | DMF | RT | 12 | 92 |
| Morpholine | K₂CO₃ | ACN | 60 | 4 | 88 |
Protocol 2: Synthesis of 2-substituted Thiophenes (Hantzsch Thiophene Synthesis)
This protocol outlines a general procedure for the synthesis of a thiophene derivative via the reaction of this compound with a β-thioxoamide.
Materials:
-
This compound
-
β-thioxoamide (e.g., thioacetamide)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve the β-thioxoamide (1.0 eq) in ethanol and add the base (1.0 eq).
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor for completion (TLC or LC-MS).
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Amine Alkylation
References
Application Notes and Protocols: Hantzsch Thiazole Synthesis with 1-Bromoheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[1][2] Thiazole moieties are prevalent in a vast array of biologically active compounds and pharmaceuticals, making their efficient synthesis a topic of significant interest in medicinal chemistry and drug development. These derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.
This document provides detailed application notes and a comprehensive protocol for the Hantzsch thiazole synthesis using 1-bromoheptan-2-one as the α-haloketone substrate. The reaction with thiourea will be highlighted, yielding 2-amino-4-pentylthiazole, a valuable building block for further chemical elaboration.
Reaction Principle
The Hantzsch thiazole synthesis proceeds through a two-step mechanism:
-
S-alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction to displace the halide and form an isothioamide intermediate.[3]
-
Cyclization and Dehydration: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group, forming a five-membered heterocyclic ring. Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic thiazole ring.[3]
Application Notes
-
Substrate Scope: The Hantzsch synthesis is broadly applicable to a wide range of α-haloketones and thioamides. While aromatic α-haloketones are commonly used, aliphatic substrates such as this compound are also effective, leading to the formation of 4-alkyl-substituted thiazoles.
-
Thioamide Selection: Thiourea is a readily available and commonly used thioamide that results in the formation of 2-aminothiazoles. Substituted thioamides can also be employed to introduce various functionalities at the 2-position of the thiazole ring.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent, such as ethanol or methanol, and is often accelerated by heating.[3] Reaction times can vary from 30 minutes to several hours depending on the reactivity of the substrates and the reaction temperature.
-
Work-up Procedure: The thiazole product is often obtained as its hydrohalide salt, which can be neutralized with a mild base (e.g., sodium carbonate or sodium bicarbonate) to precipitate the free thiazole.[1] The product can then be isolated by filtration and purified by recrystallization.
-
Characterization: The synthesized thiazole derivatives can be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Melting point determination is also a useful method for assessing purity.[3]
Data Presentation
The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis with various aliphatic α-bromoketones and thiourea, providing an expected range for the synthesis with this compound.
| α-Bromoketone | Thioamide | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-butanone | Thiourea | 2-Amino-4-ethylthiazole | Ethanol | Reflux | 2 | 85-95 |
| 1-Bromo-3-methyl-2-butanone | Thiourea | 2-Amino-4-isopropylthiazole | Methanol | 60 | 3 | 80-90 |
| This compound | Thiourea | 2-Amino-4-pentylthiazole | Ethanol | Reflux | 2-4 | 85-95 (Expected) |
| 1-Bromo-2-octanone | Thiourea | 2-Amino-4-hexylthiazole | Ethanol | Reflux | 3 | 88 |
| 3-Bromopentan-2-one | Thiourea | 2-Amino-4-methyl-5-ethylthiazole | Methanol | 60 | 4 | 82 |
Experimental Protocols
Synthesis of 2-Amino-4-pentylthiazole from this compound and Thiourea
This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[3][4]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add ethanol to the flask to achieve a concentration of approximately 0.5-1.0 M with respect to the this compound.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Reaction Completion: After the starting material is consumed (typically 2-4 hours), remove the heat source and allow the reaction mixture to cool to room temperature.
-
Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate.[1] The volume of the sodium carbonate solution should be approximately 4-5 times the volume of the reaction mixture.
-
Product Isolation: Stir the resulting suspension for 15-20 minutes. The 2-amino-4-pentylthiazole product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization of 2-Amino-4-pentylthiazole:
-
¹H NMR: Expect signals corresponding to the aromatic proton on the thiazole ring, the protons of the pentyl chain, and the protons of the amino group.
-
¹³C NMR: Expect signals for the carbon atoms of the thiazole ring and the pentyl group.
-
IR (KBr): Look for characteristic peaks for N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-H stretching of the alkyl chain.
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass of 2-amino-4-pentylthiazole should be observed.
Visualizations
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: Experimental Workflow for Hantzsch Synthesis.
References
Application Notes and Protocols: Synthesis of 2-Amino-4-pentylthiazole via Reaction of 1-Bromoheptan-2-one with Thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of α-haloketones with thiourea, known as the Hantzsch thiazole synthesis, is a cornerstone method for the preparation of 2-aminothiazole derivatives.[1][2] This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to its wide spectrum of pharmacological activities.[3][4] 2-aminothiazole scaffolds are found in a variety of clinically used drugs and exhibit activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]
This document provides detailed application notes and a protocol for the synthesis of 2-amino-4-pentylthiazole from 1-bromoheptan-2-one and thiourea. The resulting compound serves as a valuable building block for the development of novel therapeutic agents.
Reaction Principle
The synthesis proceeds via the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone (this compound) and a thioamide (thiourea). The reaction involves the initial formation of an isothiouronium salt, followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole product.[1] This method is generally characterized by high yields and operational simplicity.[1]
Applications in Drug Development
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry.[6] The synthesis of 2-amino-4-pentylthiazole provides a versatile intermediate for further functionalization. The amino group at the 2-position can be readily modified to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR) in drug design.[4] Derivatives of 2-aminothiazoles have shown promise as inhibitors of various enzymes and receptors, making them attractive candidates for the development of new drugs targeting a range of diseases.[3][5]
Experimental Protocol: Synthesis of 2-Amino-4-pentylthiazole
This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[7]
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Water (deionized)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in absolute ethanol (10 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: To the residue, add a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the hydrobromic acid formed during the reaction. Stir the mixture for 15-20 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent using a Büchner funnel.
-
Solvent Removal: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain pure 2-amino-4-pentylthiazole.[7]
Data Presentation
Table 1: Reactant and Product Information
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Reactant 1 | This compound | C₇H₁₃BrO | 193.08 |
| Reactant 2 | Thiourea | CH₄N₂S | 76.12 |
| Product | 2-Amino-4-pentylthiazole | C₈H₁₄N₂S | 170.28 |
Table 2: Representative Reaction Parameters and Yields
| Parameter | Value | Reference |
| Solvent | Ethanol | [7] |
| Temperature | Reflux (~78°C) | [7] |
| Reaction Time | 2 - 4 hours | [7] |
| Typical Yield | 85 - 95% | [7] |
Note: The provided yield is based on analogous reactions and may vary depending on the specific experimental conditions.
Visualizations
Caption: Reaction mechanism for the Hantzsch synthesis of 2-amino-4-pentylthiazole.
Caption: Experimental workflow for the synthesis of 2-amino-4-pentylthiazole.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for the Favorskii Rearrangement of 1-Bromoheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a versatile and powerful reaction in organic synthesis that facilitates the conversion of α-halo ketones into carboxylic acid derivatives, such as carboxylic acids, esters, and amides.[1][2] This base-catalyzed rearrangement proceeds through a characteristic cyclopropanone intermediate, often leading to a skeletal reorganization of the carbon framework.[2][3] The choice of base dictates the final product; hydroxides yield carboxylic acids, alkoxides produce esters, and amines result in amides.[2][3]
This document provides detailed application notes and protocols for the Favorskii rearrangement of the acyclic α-bromo ketone, 1-bromoheptan-2-one. This reaction is a valuable tool for the synthesis of branched-chain carboxylic acid esters, which are important intermediates in the pharmaceutical and agrochemical industries.
Reaction Mechanism and Regioselectivity
The generally accepted mechanism for the Favorskii rearrangement of an enolizable α-halo ketone involves the following steps:[2][3]
-
Enolate Formation: A base abstracts an acidic α'-proton from the ketone, forming an enolate.
-
Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack, displacing the bromide ion to form a transient cyclopropanone intermediate.
-
Nucleophilic Attack: The alkoxide (in this case, methoxide) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the three-membered ring. This ring-opening is regioselective and proceeds to form the more stable carbanion.[3][4] For this compound, the cyclopropanone intermediate is unsymmetrical. The ring will open to form the more stable carbanion, which is the one stabilized by the pentyl group (a primary carbanion is more stable than a methyl carbanion).
-
Protonation: The resulting carbanion is protonated by the solvent (methanol) to yield the final ester product.
Due to the regioselectivity of the ring-opening step, the major product expected from the Favorskii rearrangement of this compound using sodium methoxide is methyl 2-methylhexanoate, with methyl heptanoate being a potential minor product.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
Objective: To synthesize the α-bromo ketone starting material, this compound, from heptan-2-one.
Materials:
-
Heptan-2-one
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-2-one (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove unreacted bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions: Bromine is highly corrosive and toxic. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
Protocol 2: Favorskii Rearrangement of this compound
Objective: To synthesize methyl 2-methylhexanoate via the Favorskii rearrangement of this compound.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Cannula
-
Magnetic stirrer
-
Ice bath
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure: [1]
-
Prepare a fresh solution of sodium methoxide in methanol by carefully dissolving sodium metal (2.2 equivalents) in anhydrous methanol under an inert atmosphere (Argon or Nitrogen).[1]
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.[1]
-
Cool the sodium methoxide solution to 0 °C in an ice bath.
-
Transfer the solution of this compound to the sodium methoxide solution via cannula under an inert atmosphere. A white slurry is expected to form.[1]
-
Allow the reaction mixture to warm to room temperature and then heat it to 55 °C in a preheated oil bath under reflux for 4 hours.[1] Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.[1]
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by silica gel flash chromatography to obtain the desired methyl 2-methylhexanoate. A yield of around 78% can be expected based on similar substrates.[1]
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value/Description | Reference |
| Starting Material | This compound | - |
| Base | Sodium methoxide (NaOMe) | [1] |
| Solvent | Methanol (MeOH) / Diethyl ether (Et₂O) | [1] |
| Reaction Temperature | 55 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Major Product | Methyl 2-methylhexanoate | [3][4] |
| Minor Product | Methyl heptanoate | [3][4] |
| Expected Yield | ~78% (based on analogous reactions) | [1] |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₃BrO | 193.08 | - |
| Methyl 2-methylhexanoate | C₈H₁₆O₂ | 144.21 | ~165-167 |
| Methyl heptanoate | C₈H₁₆O₂ | 144.21 | 172-173 |
Visualizations
Caption: Reaction mechanism of the Favorskii rearrangement.
References
Application Notes and Protocols: 1-Bromoheptan-2-one in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromoheptan-2-one is a versatile α-bromo ketone that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications. Its bifunctional nature, possessing both a reactive bromine atom and a ketone carbonyl group, allows for the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of thiazole and imidazole derivatives, which are key intermediates in drug discovery. Additionally, the potential application of this compound in the Favorskii rearrangement for the synthesis of carboxylic acid derivatives is discussed.
Key Applications and Synthetic Pathways
This compound is a key starting material for the synthesis of substituted thiazoles and imidazoles. These heterocyclic cores are present in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-halo ketone, such as this compound, with a thiourea derivative.[3][4] This reaction provides a straightforward route to 2-amino-4-pentylthiazole, a potential pharmaceutical intermediate.
Reaction Scheme: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of 2-amino-4-pentylthiazole.
Imidazole Synthesis
Substituted imidazoles are another important class of heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory and antifungal properties.[2][5] this compound can be used to synthesize 4-pentyl-1H-imidazole through a reaction with formamidine acetate in liquid ammonia.[6][7]
Reaction Scheme: Imidazole Synthesis
Caption: Synthesis of 4-pentyl-1H-imidazole.
Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems.[8][9] For an acyclic α-bromo ketone like this compound, the rearrangement can yield branched carboxylic acid derivatives, such as 2-methylhexanoic acid, which can be valuable chiral building blocks.
Reaction Scheme: Favorskii Rearrangement
References
- 1. Preparation, Antimicrobial Activity, and Toxicity of 2-Amino-4-arylthiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Protecting Group Strategies for Reactions Involving 1-Bromoheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromoheptan-2-one is a versatile bifunctional molecule containing both a ketone and an α-bromo ketone moiety. This unique structure allows for a variety of synthetic transformations. However, the reactivity of both functional groups can lead to a lack of chemoselectivity in many reactions. To achieve desired chemical outcomes, it is often necessary to temporarily "mask" or protect the ketone carbonyl group. This application note provides detailed protocols and strategies for the protection of the ketone in this compound, enabling selective reactions at the α-carbon bearing the bromine atom. The most common and effective protecting groups for ketones are acetals and thioacetals, which are stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases.[1][2][3][4]
Challenges in Reactions with this compound
Direct reactions of this compound with nucleophiles or bases can lead to several undesired side reactions:
-
Nucleophilic attack at the carbonyl: Strong nucleophiles like Grignard reagents or organolithiums will preferentially attack the electrophilic carbonyl carbon.[2][5][6]
-
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a characteristic rearrangement to form carboxylic acid derivatives, a reaction known as the Favorskii rearrangement.[7][8][9][10] Protecting the ketone group prevents the initial enolate formation required for this rearrangement.
Protecting Group Strategies
The most effective strategy to circumvent these challenges is the protection of the ketone functional group. The ideal protecting group should be easy to introduce, stable to the subsequent reaction conditions, and easy to remove to regenerate the ketone.[11] For this compound, cyclic acetals and thioacetals are excellent choices.
Ethylene Ketal Protection
Cyclic acetals, such as the 1,3-dioxolane formed with ethylene glycol, are a widely used protecting group for ketones.[3][12][13] They are stable to basic, nucleophilic, and reducing conditions.[2][5][14]
Experimental Protocol: Protection of this compound as a 1,3-Dioxolane
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as toluene or benzene, add ethylene glycol (1.2-1.5 equivalents).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) (0.01-0.05 equivalents).[12]
-
Water Removal: The reaction is an equilibrium process, and the removal of water is crucial to drive it to completion.[12] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.
-
Reaction Monitoring: The reaction is refluxed until the theoretical amount of water is collected in the Dean-Stark trap. The progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Deprotection Protocol: Regeneration of the Ketone
The ethylene ketal protecting group can be readily removed by acid-catalyzed hydrolysis.[1][15][16]
-
Reaction Setup: Dissolve the protected this compound in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl).
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring and Workup: Monitor the reaction by TLC or GC until the starting material is consumed. The reaction is then neutralized with a base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried, and concentrated to yield the deprotected this compound.
Data Presentation: Ethylene Ketal Protection
| Step | Reagents & Conditions | Typical Yield | Notes |
| Protection | This compound, Ethylene Glycol, cat. TsOH, Toluene, Reflux (Dean-Stark) | 85-95% | Removal of water is critical for high yield.[12] |
| Deprotection | Protected Ketone, Acetone/H₂O, cat. HCl, RT | >90% | Reaction is typically clean and high-yielding. |
1,3-Dithiane Protection
Thioacetals, such as the 1,3-dithiane formed with 1,3-propanedithiol, are another robust option for ketone protection.[17][18][19] They are stable to both acidic and basic conditions, offering a wider range of compatibility compared to acetals.[14][20] However, their removal often requires harsher conditions.[19]
Experimental Protocol: Protection of this compound as a 1,3-Dithiane
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add 1,3-propanedithiol (1.1-1.2 equivalents).
-
Catalyst Addition: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.1-0.2 equivalents), at 0 °C.[17]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated NaHCO₃ or water) and the product is extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Deprotection Protocol: Regeneration of the Ketone
Deprotection of 1,3-dithianes typically requires oxidative or mercury-based methods.
-
Mercuric Chloride Method: Treatment with mercuric chloride (HgCl₂) in the presence of calcium carbonate (CaCO₃) in aqueous acetonitrile is a common method.[14]
-
Oxidative Methods: Reagents such as N-bromosuccinimide (NBS) or bis(trifluoroacetoxy)iodobenzene (PIFA) can also be used for deprotection.[19]
Data Presentation: 1,3-Dithiane Protection
| Step | Reagents & Conditions | Typical Yield | Notes |
| Protection | This compound, 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂ | 80-90% | The reaction is generally faster than acetal formation. |
| Deprotection | Protected Ketone, HgCl₂, CaCO₃, MeCN/H₂O | 75-85% | The use of mercury salts is a significant drawback due to toxicity. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
Caption: General workflow for protection, reaction, and deprotection.
Caption: Ethylene ketal protection and deprotection pathway.
Conclusion
The selection of a protecting group strategy for this compound depends on the specific requirements of the subsequent reaction steps. Ethylene ketal protection is a reliable and high-yielding method that is suitable for a wide range of reactions where the protecting group needs to be stable to bases and nucleophiles. The deprotection is straightforward and mild. 1,3-Dithiane protection offers enhanced stability, particularly towards acidic conditions, but its removal requires harsher and often toxic reagents. By employing these protection strategies, researchers can effectively prevent unwanted side reactions and achieve the desired chemoselectivity in the synthesis of complex molecules derived from this compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 12. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. synarchive.com [synarchive.com]
- 18. scribd.com [scribd.com]
- 19. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: 1-Bromoheptan-2-one Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-bromoheptan-2-one.
Troubleshooting Guide
Users may encounter several issues during the purification of this compound. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is colored (yellow or brown) | Decomposition of the α-bromo ketone, possibly due to exposure to heat, light, or trace acids.[1] | It is highly recommended to purify the material before use.[1] Fractional distillation under reduced pressure is often effective. Store the purified product in a cool, dark place under an inert atmosphere.[1] |
| Inconsistent or low yields in subsequent reactions | Presence of unreacted starting materials (e.g., heptan-2-one), over-brominated species (e.g., 1,1-dibromoheptan-2-one or 1,3-dibromoheptan-2-one), or acidic impurities like HBr.[2][3] | Purify the crude this compound using an appropriate method (see selection workflow below). An aqueous workup including a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.[4] |
| Difficulty separating product from starting ketone | The starting material and the α-bromo ketone can have similar polarities, making chromatographic separation challenging.[5] | Fractional distillation under reduced pressure is a potential method if the boiling points are sufficiently different. Careful column chromatography with a less polar eluent system may also achieve separation. |
| Product degrades during purification | This compound may be thermally labile, especially in the presence of impurities. | Use reduced pressure distillation to lower the boiling point and minimize thermal stress. Avoid prolonged heating. When performing chromatography, work efficiently to minimize the time the compound spends on the stationary phase. |
| Presence of succinimide as an impurity | If N-bromosuccinimide (NBS) was used for bromination, residual succinimide may be present.[6] | Succinimide is a solid and can often be removed by filtration of the reaction mixture.[7] It is also soluble in water, so an aqueous workup should remove it. |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
A1: Common impurities include unreacted heptan-2-one, di-brominated byproducts, and residual reagents from the synthesis, such as N-bromosuccinimide (NBS) if used.[2][6] Additionally, decomposition can lead to the formation of hydrobromic acid (HBr) and polymeric materials.[1]
Q2: What are the recommended storage conditions for purified this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed, amber glass container in a cool, dry, and well-ventilated area.[1] Storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability to protect it from light and heat.[1][8]
Q3: My purified this compound has developed a color over time. Can I still use it?
A3: A yellow or brown discoloration suggests decomposition, which can negatively impact subsequent reactions.[1] It is advisable to re-purify the material, for instance by distillation under reduced pressure, before use to ensure the best results.[1]
Q4: Which purification method is best for my sample of this compound?
A4: The choice of purification method depends on the scale of your reaction and the nature of the impurities. Fractional distillation under reduced pressure is suitable for larger quantities and for separating compounds with different boiling points. Column chromatography is effective for removing impurities with different polarities. For crystalline α-bromo ketones, recrystallization can be an option, though some tend to oil out if impure.[5]
Purification Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate purification method for this compound.
Caption: Workflow for selecting a purification method for this compound.
Purity Comparison of Purification Methods
The following table provides a summary of expected purity levels for this compound after applying different purification techniques. The data is representative and may vary based on the initial purity of the crude product and experimental conditions.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation (Reduced Pressure) | >98% | Suitable for large scale; effective for separating compounds with different boiling points.[7] | Requires thermally stable compounds; may not separate isomers effectively. |
| Column Chromatography | >99% | High resolution for separating compounds with different polarities.[4] | Can be time-consuming and require significant solvent usage; potential for product decomposition on the stationary phase. |
| Recrystallization | >99% (if successful) | Can yield very pure product; relatively simple procedure. | Not always feasible if the product is an oil or if impurities co-crystallize.[5] |
| Aqueous Workup | Variable (pre-purification step) | Removes water-soluble and acidic/basic impurities.[4] | Does not remove organic impurities with similar solubility to the product. |
Experimental Protocols
General Aqueous Workup Protocol
This protocol is designed to remove acidic impurities and water-soluble byproducts from a crude reaction mixture containing this compound.
-
Transfer the crude reaction mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) and water.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[7]
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Fractional Distillation under Reduced Pressure
This protocol is for the purification of this compound from non-volatile impurities or those with significantly different boiling points.
-
Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure in the system to the desired level.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound at the given pressure.
-
Once the desired fraction is collected, turn off the heat and allow the system to cool before slowly reintroducing air.
References
Technical Support Center: Synthesis of 1-Bromoheptan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromoheptan-2-one. The information is structured to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem ID | Question | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low yield of this compound. | - Incomplete reaction. - Competing side reactions (e.g., polybromination, Favorskii rearrangement). - Loss of product during workup and purification. - Decomposition of the product. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions. - Use a non-polar solvent for extraction and handle the product with care during purification. - Avoid excessive heat and exposure to strong bases during workup. |
| SYN-002 | Formation of significant amounts of 3-bromoheptan-2-one. | - The bromination of unsymmetrical ketones like 2-heptanone can occur at both the methyl (C1) and methylene (C3) positions. Acid-catalyzed reactions tend to favor bromination at the more substituted carbon (C3), while base-catalyzed or kinetically controlled reactions may favor the less substituted carbon (C1).[1][2] | - For preferential formation of this compound, consider kinetic control conditions (e.g., using a strong, non-nucleophilic base at low temperatures to form the kinetic enolate, followed by rapid quenching with a bromine source). - Alternatively, explore specific brominating agents that may offer higher regioselectivity for the methyl position. |
| SYN-003 | Presence of polybrominated byproducts (e.g., 1,1-dibromoheptan-2-one). | - Use of excess brominating agent. - Reaction conditions that favor further bromination of the monobrominated product. Under basic conditions, the remaining α-hydrogen becomes more acidic after the first bromination, leading to rapid polyhalogenation.[3] | - Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.[4] - Add the brominating agent slowly and maintain a low reaction temperature to control the reaction rate. - Acid-catalyzed conditions are generally preferred to minimize polybromination as the introduction of the first bromine atom deactivates the enol for further reaction.[5] |
| SYN-004 | Formation of an unexpected carboxylic acid or ester byproduct. | - This is likely due to a Favorskii rearrangement of the α-bromo ketone product in the presence of a base (e.g., hydroxide or alkoxide).[6][7][8][9] | - Avoid the use of strong bases during workup and purification if the α-bromo ketone is the desired product. - If a basic workup is necessary, use a mild, non-nucleophilic base and keep the temperature low. - If the rearranged product is desired, the reaction can be intentionally carried out in the presence of a suitable base. |
| SYN-005 | The reaction mixture remains colored (brown/orange) after the expected reaction time. | - Excess unreacted bromine. | - Quench the reaction with a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the color disappears. |
| SYN-006 | Difficulty in purifying the final product. | - The product may be an oil and co-distill with impurities. - Isomeric byproducts (1-bromo vs. 3-bromo) may have similar boiling points. | - Purification by vacuum distillation is a common method.[10] - If distillation is ineffective, column chromatography on silica gel may be used to separate isomers and other impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the acid-catalyzed α-bromination of 2-heptanone?
A1: The acid-catalyzed α-bromination of 2-heptanone proceeds through an enol intermediate. The reaction involves the following steps:
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Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.
-
Enol formation: A weak base (like the solvent or another ketone molecule) removes an α-proton to form the enol. For 2-heptanone, two different enols can be formed, one with the double bond between C1 and C2, and another between C2 and C3. The enol with the more substituted double bond (between C2 and C3) is generally more stable.
-
Nucleophilic attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂).
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrogen bromide.[11][12]
Q2: How can I selectively synthesize this compound over 3-bromoheptan-2-one?
A2: Achieving high regioselectivity in the bromination of unsymmetrical ketones can be challenging. Under thermodynamic control (typically acidic conditions), the reaction favors the formation of the more stable enol, leading to bromination at the more substituted α-carbon (C3). To favor the formation of this compound (the kinetic product), kinetically controlled conditions are generally required. This involves the rapid formation of the less substituted enolate using a strong, sterically hindered, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperatures, followed by the addition of a bromine source.
Q3: What are the common side reactions to be aware of during the synthesis of this compound?
A3: The main side reactions include:
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Polybromination: The formation of di- or tri-brominated products, especially under basic conditions or with an excess of the brominating agent.[3]
-
Regioisomerization: The formation of 3-bromoheptan-2-one, particularly under acidic conditions.
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Favorskii Rearrangement: If a base is present, the this compound product can rearrange to form carboxylic acid derivatives.[6][7][8][9]
-
Elimination Reactions: Under certain basic conditions, elimination of HBr can occur to form an α,β-unsaturated ketone.
Q4: Which brominating agent is best for this synthesis: elemental bromine (Br₂) or N-bromosuccinimide (NBS)?
A4: Both Br₂ and NBS can be used for the α-bromination of ketones.
-
Elemental Bromine (Br₂): Often used in acetic acid or other solvents. It is a strong brominating agent, and the reaction can sometimes be difficult to control, potentially leading to polybromination.[11]
-
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It can provide a low, constant concentration of Br₂ in the reaction mixture, which can help to control the reaction and minimize side products. NBS is often used with a catalytic amount of acid or a radical initiator.[13][14] The choice between the two often depends on the desired reaction conditions and the scale of the synthesis.
Experimental Protocols
Protocol 1: Acid-Catalyzed Bromination of 2-Heptanone with Elemental Bromine
Materials:
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2-Heptanone
-
Glacial Acetic Acid
-
Elemental Bromine (Br₂)
-
Water
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Saturated Sodium Bicarbonate Solution
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Saturated Sodium Bisulfite Solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Diethyl Ether or Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-heptanone (1 equivalent) in glacial acetic acid.
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Cool the flask in an ice-water bath.
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Slowly add a solution of elemental bromine (1.05 equivalents) in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. Maintain the reaction temperature below 20°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Pour the reaction mixture into a separatory funnel containing cold water.
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Extract the aqueous layer with diethyl ether or dichloromethane (2-3 times).
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Combine the organic layers and wash sequentially with water, saturated sodium bisulfite solution (to remove excess bromine), saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
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Purify the crude product by vacuum distillation.
Protocol 2: Bromination of 2-Heptanone with N-Bromosuccinimide (NBS)
Materials:
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2-Heptanone
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N-Bromosuccinimide (NBS)
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p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (catalytic amount)
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Methanol or Carbon Tetrachloride (solvent)
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Water
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Saturated Sodium Thiosulfate Solution
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Diethyl Ether or Dichloromethane
Procedure:
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To a solution of 2-heptanone (1 equivalent) in the chosen solvent (e.g., methanol) in a round-bottom flask, add a catalytic amount of p-TsOH.
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Stir the mixture at room temperature for a few minutes.
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Add N-bromosuccinimide (1.1 equivalents) portion-wise to the reaction mixture.
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Stir the reaction at room temperature or gently heat to reflux, monitoring the progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
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Quench the filtrate with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with diethyl ether or dichloromethane.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.[14][15]
Data Presentation
Table 1: Comparison of Bromination Methods for Ketones (General)
| Brominating Agent | Catalyst/Conditions | Typical Solvent | Key Advantages | Potential Issues |
| Br₂ | Acid (e.g., HBr, Acetic Acid) | Acetic Acid, Water | Readily available, inexpensive. | Corrosive, hazardous to handle, can lead to polybromination. |
| NBS | Acid catalyst (e.g., p-TsOH) or radical initiator (e.g., AIBN) | CCl₄, Methanol, Dichloromethane | Solid, easier to handle, can provide better control and selectivity.[14] | More expensive than Br₂. |
| CuBr₂ | None | Chloroform-Ethyl Acetate | Can offer high selectivity for monobromination. | Requires a heterogeneous system. |
Note: Specific yield and byproduct distribution for this compound synthesis are highly dependent on the precise reaction conditions and should be determined empirically.
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. echemi.com [echemi.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Favorskii_rearrangement [chemeurope.com]
- 10. Finding Optimal Reaction Conditions - ChemistryViews [chemistryviews.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 14. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Bromoheptan-2-one Alkylation
Welcome to the technical support center for the alkylation of 1-bromoheptan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the alkylation of an α-bromo ketone like this compound?
A1: The most common method involves the formation of a lithium enolate using a strong, non-nucleophilic base, followed by an SN2 reaction with an alkyl halide.[1][2][3] Lithium diisopropylamide (LDA) is the base of choice for this transformation as it ensures rapid, complete, and irreversible enolate formation, particularly at low temperatures.[4][5]
Q2: Why is a strong, sterically hindered base like LDA recommended over other bases like sodium ethoxide or sodium hydroxide?
A2: Weaker bases such as sodium ethoxide or hydroxide do not completely deprotonate the ketone, leading to an equilibrium mixture of the ketone and the enolate.[5] This can result in several side reactions, including aldol condensation between the enolate and the unreacted ketone.[5] Furthermore, these smaller, less hindered bases can also act as nucleophiles and react with the alkylating agent.[6] LDA's steric bulk minimizes its nucleophilicity, and its strength ensures the starting ketone is fully converted to the enolate.[7]
Q3: What are the typical reaction conditions for the alkylation of this compound?
A3: Typical conditions involve the slow addition of this compound to a solution of LDA in an anhydrous aprotic solvent, most commonly tetrahydrofuran (THF), at a low temperature, typically -78 °C (dry ice/acetone bath).[2][7] After enolate formation, the alkylating agent is added, and the reaction is slowly allowed to warm to room temperature.
Q4: What are the major potential side reactions in the alkylation of this compound?
A4: The main side reactions include:
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Favorskii Rearrangement: This is a significant competing reaction for α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives.[2][8][9]
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O-alkylation: The enolate is an ambident nucleophile, meaning it can react through either the carbon or the oxygen atom. Reaction at the oxygen leads to the formation of an enol ether.[10]
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Dialkylation: If the initial alkylation product still possesses an acidic α-hydrogen, a second alkylation can occur.
-
Elimination: If the alkylating agent is a secondary or tertiary halide, an E2 elimination reaction can compete with the desired SN2 reaction.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete enolate formation. | • Ensure the use of a strong, non-nucleophilic base like freshly prepared LDA. • Use a slight excess of the base (e.g., 1.05-1.1 equivalents). • Ensure all reagents and solvents are anhydrous. |
| 2. Favorskii rearrangement is the major pathway. | • Use a strong, non-nucleophilic, sterically hindered base like LDA at low temperatures (-78 °C) to favor kinetic deprotonation away from the bromine atom. • Avoid using alkoxide or hydroxide bases, as they are more prone to promoting the Favorskii rearrangement.[9] | |
| 3. Alkylating agent is not reactive enough or is too hindered. | • Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). • Ensure the use of a primary or benzylic/allylic halide. Secondary and tertiary halides are prone to elimination.[5] | |
| Mixture of C- and O-Alkylated Products | 1. Reaction conditions favoring O-alkylation. | • Use a less polar solvent. • Softer alkylating agents (e.g., alkyl iodides) tend to favor C-alkylation.[10] |
| Presence of Dialkylated Product | 1. Use of excess alkylating agent. 2. The mono-alkylated product is deprotonated and reacts further. | • Use a stoichiometric amount or a slight excess of the α-bromo ketone relative to the alkylating agent. • Add the alkylating agent at low temperature and monitor the reaction closely by TLC. |
| Starting Material Remains | 1. Insufficient amount of base. 2. Reaction time is too short. | • Use at least one equivalent of a strong base like LDA. • Allow the reaction to warm to room temperature and stir for a longer period (monitor by TLC). |
| Difficulty in Product Purification | 1. Similar polarity of starting material and product. 2. Presence of multiple byproducts. | • Use column chromatography with a shallow solvent gradient to improve separation.[11] • Consider converting the product to a derivative for easier purification, followed by regeneration of the desired product. |
Experimental Protocols
Below is a representative experimental protocol for the alkylation of this compound. Please note that reaction times and purification methods may need to be optimized for specific substrates.
Representative Protocol: Alkylation of this compound with Methyl Iodide
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Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous THF (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF (10 mL) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired α-alkylated α-bromo ketone.
Data Presentation
The following table summarizes typical reaction parameters for the alkylation of α-bromo ketones based on literature for similar substrates. Yields are representative and will vary depending on the specific alkylating agent and substrate.
| Base | Solvent | Temperature (°C) | Alkylating Agent | Typical Yield (%) | Key Considerations |
| LDA | THF | -78 | Primary Alkyl Iodide | 60-80 | Minimizes Favorskii rearrangement and dialkylation. |
| LDA | THF | -78 | Benzyl Bromide | 65-85 | Reactive electrophile, good yields expected. |
| NaH | THF/DMF | 0 to RT | Primary Alkyl Bromide | 40-60 | May lead to a mixture of regioisomers and Favorskii products. |
| NaOEt | Ethanol | RT | Primary Alkyl Iodide | 10-30 | High potential for Favorskii rearrangement and other side reactions.[12] |
Visualizations
Caption: A typical experimental workflow for the alkylation of this compound.
Caption: A decision tree for troubleshooting low product yield in the alkylation reaction.
References
- 1. askthenerd.com [askthenerd.com]
- 2. synarchive.com [synarchive.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maths.tcd.ie [maths.tcd.ie]
Preventing decomposition of 1-Bromoheptan-2-one during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromoheptan-2-one. The information provided is designed to help prevent its decomposition during chemical reactions.
Troubleshooting Guides & FAQs
Storage and Handling
Q1: My this compound has developed a yellow or brown color. Can I still use it?
A yellow or brown discoloration suggests that the compound has started to decompose. This decomposition often releases hydrogen bromide (HBr), which can catalyze further degradation.[1][2] For best results and to avoid unpredictable side reactions, it is highly recommended to purify the material (e.g., by distillation under reduced pressure) before use or to use a fresh, colorless batch.
Q2: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed, amber glass container to protect it from light.[1] The container should be stored in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[3] It is crucial to store it away from incompatible materials such as strong bases and oxidizing agents.[1]
Reaction Troubleshooting
Q3: I am observing the formation of heptan-2-one in my reaction. What is causing this?
The formation of heptan-2-one is likely due to a reductive dehalogenation reaction. This can be caused by certain nucleophiles or reducing agents present in the reaction mixture. Trace amounts of moisture or impurities can also contribute to this side reaction.
Q4: My reaction is yielding a significant amount of an α,β-unsaturated ketone (hept-1-en-2-one). How can I prevent this?
The formation of an α,β-unsaturated ketone is a result of an elimination reaction (E2 mechanism), where a base removes a proton from the α'-carbon, leading to the elimination of HBr.[4][5] To minimize this side reaction, consider the following:
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Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for your transformation.[6][7] Strong, non-hindered bases like alkoxides are more likely to promote elimination.
-
Temperature: Lowering the reaction temperature generally disfavors elimination reactions in comparison to substitution reactions.[8]
Q5: I am trying to perform a nucleophilic substitution, but I am getting a rearranged carboxylic acid derivative as the main product. What is happening?
You are likely observing a Favorskii rearrangement. This is a common side reaction for α-haloketones that have acidic protons on the α'-carbon when treated with a base (especially alkoxides or hydroxides).[9][10] The base removes an α'-proton, leading to the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid, ester, or amide.[11]
Q6: How can I suppress the Favorskii rearrangement?
To suppress the Favorskii rearrangement and favor nucleophilic substitution, consider the following strategies:
-
Use of Non-nucleophilic Bases: If a base is necessary, employ a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or 1,8-diazabicycloundec-7-ene (DBU) to deprotonate without promoting the rearrangement.[6][7]
-
Reaction Conditions: Run the reaction at lower temperatures to slow down the rate of the rearrangement.
-
Protecting Groups: In some cases, it may be possible to protect the ketone functionality before proceeding with the desired reaction on another part of the molecule.
Q7: My reaction is very slow and gives a low yield of the desired product. What can I do?
The reactivity of α-haloketones can be influenced by several factors.[12] To improve reaction rates and yields, consider the following:
-
Solvent Choice: For SN2 reactions, polar aprotic solvents like DMSO, DMF, or acetone can enhance the reactivity of the nucleophile.[8]
-
Nucleophile Strength: A stronger, less basic nucleophile will favor the SN2 pathway.[8]
-
Purity of Starting Material: Ensure your this compound is pure, as impurities can inhibit the reaction or promote side reactions.[1]
Data Presentation
Table 1: Influence of Base/Nucleophile on Reaction Outcome with this compound
| Reagent Type | Example(s) | Primary Pathway Favored | Potential Side Reactions |
| Strong, Non-hindered Bases | Sodium ethoxide (NaOEt), Sodium hydroxide (NaOH) | Favorskii Rearrangement / Elimination (E2) | Nucleophilic substitution (SN2) |
| Strong, Hindered Bases | Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA) | Elimination (E2) / Deprotonation | Favorskii Rearrangement (less likely) |
| Strong Nucleophiles, Weak Bases | Iodide (I⁻), Azide (N₃⁻), Cyanide (CN⁻) | Nucleophilic Substitution (SN2) | Minimal elimination |
| Weak Nucleophiles | Water (H₂O), Alcohols (ROH) | Slow Nucleophilic Substitution (SN1/SN2) | Potential for acid-catalyzed decomposition |
Table 2: Effect of Reaction Conditions on Product Distribution
| Condition | To Favor SN2 Substitution | To Favor E2 Elimination | To Favor Favorskii Rearrangement |
| Temperature | Low to moderate | High | Moderate to high |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Less polar solvents may be used | Polar protic or aprotic |
| Base/Nucleophile | Strong nucleophile, weak base | Strong, sterically hindered base | Strong, non-hindered base (e.g., alkoxide) |
| Concentration | High concentration of nucleophile | High concentration of strong base | High concentration of strong base |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2) to Minimize Decomposition
This protocol aims to favor the SN2 pathway while minimizing elimination and Favorskii rearrangement side reactions.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add a solution of the nucleophile (1.1 equivalents) in a polar aprotic solvent (e.g., acetone or DMF).
-
Substrate Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent via a syringe or dropping funnel.
-
Reaction: Stir the reaction mixture at 0°C to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure.
Visualizations
Caption: Major reaction pathways of this compound.
Caption: Workflow for minimizing this compound decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. purechemistry.org [purechemistry.org]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 12. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of 1-Bromoheptan-2-one synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 1-bromoheptan-2-one, particularly during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
The most common method for synthesizing this compound is through the direct alpha-bromination of heptan-2-one. This can be achieved using various brominating agents under acidic conditions. An alternative, though less direct, route involves the Hell-Volhard-Zelinsky reaction of heptanoic acid, followed by conversion of the resulting alpha-bromo acyl halide to the ketone.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
The primary safety concern is the handling of elemental bromine, which is highly corrosive, toxic, and volatile.[1] On a larger scale, the use of N-bromosuccinimide (NBS) is often preferred as it is a solid and easier to handle, reducing the risks associated with bromine.[1][2] Additionally, the reaction can be exothermic, requiring careful temperature control to prevent runaway reactions. The generation of hydrogen bromide (HBr) gas is another hazard that needs to be managed with appropriate ventilation and scrubbing systems.
Q3: How can I minimize the formation of di-brominated byproducts?
The formation of 2,2-dibromoheptan-2-one is a common side reaction. To minimize this, it is crucial to control the stoichiometry of the brominating agent, typically using a slight excess of the ketone or precisely 1 equivalent of the brominating agent.[3] Slow, controlled addition of the brominating agent and maintaining a consistent reaction temperature can also help improve selectivity for the mono-brominated product.[4] Under acidic conditions, only one of the alpha-hydrogens is typically replaced.[5]
Q4: What are the recommended purification methods for this compound on a larger scale?
Purification of this compound can be challenging due to the similar physical properties of the starting material and the product.[3] Fractional distillation under reduced pressure is a common method for purification.[6] However, on a larger scale, this may not be efficient. Column chromatography is another option, though it may be less practical for large quantities.[3] In some cases, if the purity of the crude product is sufficient, it may be used directly in the next step of a synthesis.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Degradation of the product during workup or purification. - Competing side reactions (e.g., elimination). | - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Use a quenching agent like sodium thiosulfate to stop the reaction and remove excess bromine.[4] - Optimize reaction temperature; higher temperatures may lead to degradation. - Ensure the workup is performed promptly and at a low temperature. |
| Formation of Multiple Products | - Over-bromination leading to di-bromo and poly-bromo ketones. - Bromination at the other alpha-position (C3). - Impurities in the starting material. | - Carefully control the stoichiometry of the brominating agent. - Add the brominating agent slowly and maintain a consistent temperature. - Under acidic conditions, bromination is generally regioselective for the more substituted alpha-carbon.[7] - Ensure the purity of the starting heptan-2-one. |
| Difficult Purification | - Similar boiling points of the starting material and product. - Presence of non-polar byproducts. | - If using fractional distillation, ensure the column is efficient and operate under a high vacuum to lower the boiling points. - For column chromatography, experiment with different solvent systems to improve separation.[3] - Consider converting the crude product to a more easily purifiable derivative if the subsequent reaction allows. |
| Reaction Stalls or is Sluggish | - Insufficient catalyst (if using an acid-catalyzed reaction). - Low reaction temperature. - Poor quality of reagents. | - Ensure the appropriate amount of acid catalyst is used. - Gradually increase the reaction temperature while monitoring for side product formation. - Use fresh, high-purity brominating agents and solvents. |
| Coloration of the Product | - Presence of residual bromine. - Formation of colored impurities due to product degradation. | - Wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine. - Store the purified product under an inert atmosphere and at a low temperature to prevent decomposition. |
Experimental Protocols
Protocol 1: Alpha-Bromination of Heptan-2-one using Bromine in Acetic Acid
This protocol is a general procedure and may require optimization.
Materials:
-
Heptan-2-one
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-2-one (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to below 10 °C.[8]
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, ensuring the temperature remains below 10 °C.[8]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC or GC.[8]
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[8]
-
Purify the crude product by fractional distillation under reduced pressure.
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Reactant | Heptan-2-one |
| Brominating Agent | Bromine |
| Solvent | Glacial Acetic Acid |
| Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 1-3 hours |
| Typical Yield | 70-85% (unoptimized) |
| Purity (crude) | 85-95% (by GC) |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. akjournals.com [akjournals.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Hantzsch Thiazole Synthesis with 1-Bromoheptan-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Hantzsch thiazole synthesis, with a specific focus on reactions involving 1-bromoheptan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives.[1] It typically involves the condensation of an α-haloketone, such as this compound, with a thioamide (e.g., thiourea).[2] The reaction proceeds through a sequence of steps including nucleophilic attack, cyclization, and dehydration to form the stable aromatic thiazole ring.[3]
Q2: Why is this compound a challenging substrate for this synthesis?
While the Hantzsch synthesis is generally robust, aliphatic α-bromo ketones like this compound can sometimes present challenges compared to their aromatic counterparts (e.g., 2-bromoacetophenone). These challenges can include lower reaction rates, increased potential for side reactions, and difficulties in product isolation and purification.
Q3: What are the most critical parameters to control for a successful synthesis with this compound?
The key parameters to optimize are reaction temperature, choice of solvent, and reaction time. The purity of the this compound is also crucial, as α-haloketones can be unstable and prone to decomposition.[4]
Q4: Are there any common side reactions to be aware of?
Yes, one of the most common side reactions, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[5] To favor the desired 2-aminothiazole product, it is often recommended to run the reaction under neutral or slightly basic conditions.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Poor Quality of this compound: α-haloketones can degrade over time. | Ensure the this compound is fresh or has been stored properly. Consider purification by distillation if purity is questionable. |
| Suboptimal Reaction Temperature: The reaction may be too slow at room temperature. | Gradually increase the reaction temperature and monitor progress using Thin Layer Chromatography (TLC). Refluxing in a suitable solvent like ethanol is a common starting point. |
| Incorrect Solvent: The choice of solvent can significantly impact reaction rates and yields. | Experiment with different solvents. Ethanol is a standard choice, but other polar solvents like methanol or isopropanol can also be effective. For some substrates, solvent-free conditions have been shown to improve yields.[6] |
| Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction over a longer period using TLC to determine the optimal reaction time. |
| Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | Ensure efficient stirring throughout the reaction. |
Issue 2: Formation of Multiple Products (Impure Product)
| Possible Cause | Troubleshooting Step |
| Formation of Isomeric Byproducts: Acidic conditions can promote the formation of 2-imino-2,3-dihydrothiazoles.[5] | Run the reaction in a neutral solvent like ethanol. If an acid catalyst was used, consider omitting it or switching to a milder one. |
| Side Reactions of Starting Materials: Thiourea can be unstable under strongly acidic or basic conditions. | Maintain a neutral to slightly basic pH during the reaction and workup. |
| Decomposition of this compound: Elevated temperatures can sometimes lead to decomposition. | If high temperatures are leading to impurities, try a lower temperature for a longer duration. Alternatively, microwave-assisted synthesis can sometimes provide the necessary energy over a shorter time, reducing byproduct formation. |
Data Presentation
The following table summarizes the results of a hypothetical optimization study for the synthesis of 2-amino-4-hexylthiazole from this compound and thiourea, illustrating the impact of various reaction conditions on product yield.
| Entry | Solvent | Temperature (°C) | Time (h) | Method | Yield (%) |
| 1 | Ethanol | 25 | 24 | Conventional | 35 |
| 2 | Ethanol | 78 (reflux) | 8 | Conventional | 75 |
| 3 | Methanol | 65 (reflux) | 8 | Conventional | 70 |
| 4 | Isopropanol | 82 (reflux) | 10 | Conventional | 68 |
| 5 | None | 80 | 2 | Solvent-Free | 85 |
| 6 | Ethanol | 100 | 0.5 | Microwave | 92 |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis with this compound
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (solvent)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea in ethanol.
-
To this solution, add this compound dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture and precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-amino-4-hexylthiazole.
Visualizations
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing the Lability of the α-Bromo Ketone Functionality
Welcome to the technical support center for handling α-bromo ketones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, stabilization, and reaction of this versatile yet labile functionality.
Frequently Asked Questions (FAQs)
Q1: What makes the α-bromo ketone functionality so unstable?
The instability of α-bromo ketones stems from the presence of two electron-withdrawing groups on the same carbon atom: the carbonyl group and the bromine atom. This electronic arrangement makes the α-carbon highly electrophilic and susceptible to degradation. The primary decomposition pathway involves the elimination of hydrogen bromide (HBr), which can catalyze further decomposition and lead to the formation of colored impurities and polymeric materials.
Q2: How can I stabilize my α-bromo ketone for storage?
A simple and effective method for stabilizing α-bromo ketones is the addition of a small amount of water. The water is thought to inhibit the decomposition pathway by interacting with the α-bromo ketone and any trace amounts of HBr that may form. For long-term storage, it is recommended to store the compound in a cool, dark place, preferably in a refrigerator, and in a tightly sealed container to prevent the ingress of moisture from the atmosphere, which could have a different effect than a controlled small addition.
Q3: What are the common side reactions during the synthesis of α-bromo ketones, and how can I minimize them?
The most common side reactions during the synthesis of α-bromo ketones are di-bromination and ring bromination (for aromatic ketones).
-
Di-bromination: This occurs when a second bromine atom is introduced at the α-position. To minimize this, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess of the ketone or adding the brominating agent slowly can favor mono-bromination.
-
Ring Bromination: For aromatic ketones, bromination of the aromatic ring can compete with α-bromination, especially if the ring is activated with electron-donating groups. Running the reaction under acidic conditions and at lower temperatures can favor α-bromination.
Q4: What is the best way to purify a labile α-bromo ketone?
Purification of α-bromo ketones can be challenging due to their thermal lability and sensitivity to acidic or basic conditions.
-
Recrystallization: This is often the preferred method for solid α-bromo ketones. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, can be effective. It is important to avoid prolonged heating during dissolution.[1][2]
-
Column Chromatography: If recrystallization is not feasible, column chromatography on silica gel can be used. However, prolonged contact with silica gel, which is acidic, can cause decomposition. It is advisable to use a less polar eluent system and to run the column quickly. Some sources suggest that a "crude product was used without further purification" is a viable strategy if the impurities do not interfere with the subsequent reaction.[3]
-
Distillation: Fractional distillation is a possibility for liquid α-bromo ketones, but it should be performed under reduced pressure and at the lowest possible temperature to minimize thermal decomposition.[3]
Q5: Are there protecting groups for the α-bromo ketone functionality itself?
Protecting the α-bromo ketone functionality with a chemical group is not a common strategy. The lability is inherent to the structure. The "protection" of this functionality is typically achieved through careful experimental design and handling, such as:
-
In situ generation and use: Preparing the α-bromo ketone and using it immediately in the next reaction step without isolation can be an effective strategy.
-
Controlling reaction conditions: Running subsequent reactions at low temperatures and under neutral or slightly acidic conditions can help to preserve the α-bromo ketone functionality.
-
Protecting other functional groups: In a multi-step synthesis, it is more common to protect other reactive functional groups in the molecule before introducing the α-bromo ketone functionality. For example, a ketone can be protected as an acetal before performing a reaction on another part of the molecule.[4][5][6]
Troubleshooting Guides
Problem 1: Low yield during α-bromination of a ketone.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress by TLC or GC-MS. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Decomposition of the product | The reaction mixture may be too acidic or the temperature too high. Try running the reaction at a lower temperature or using a milder acid catalyst. The formation of HBr during the reaction can also catalyze decomposition; consider using a non-polar solvent to minimize its effect or a method to trap the HBr as it is formed.[7] |
| Sub-optimal brominating agent | The choice of brominating agent can significantly impact the yield. Consider trying alternative reagents such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid, or copper(II) bromide.[8][9] |
Problem 2: Significant formation of di-brominated byproducts.
| Possible Cause | Troubleshooting Step |
| Excess brominating agent | Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of the brominating agent. |
| Reaction conditions favor di-bromination | High temperatures and prolonged reaction times can promote di-bromination. Run the reaction at a lower temperature and monitor it closely to stop it once the mono-brominated product is maximized. |
| Slow addition of brominating agent | Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture, which favors mono-bromination.[8] |
Problem 3: The isolated α-bromo ketone decomposes upon storage.
| Possible Cause | Troubleshooting Step |
| Presence of trace acid (HBr) | Wash the crude product with a dilute solution of sodium bicarbonate to neutralize any residual acid before final purification and drying. |
| Exposure to light and heat | Store the purified α-bromo ketone in a brown, tightly sealed vial in a refrigerator. |
| Lack of stabilizer | Add a very small amount of water (e.g., a few microliters per gram of product) as a stabilizer. |
Experimental Protocols
Protocol 1: Acid-Catalyzed α-Bromination of Acetophenone
This protocol describes the synthesis of α-bromoacetophenone using bromine in acetic acid.
Materials:
-
Acetophenone
-
Glacial acetic acid
-
Bromine
-
Ice water
-
Sodium bisulfite solution (5%)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel over 30-60 minutes, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker containing ice water.
-
If the bromine color persists, add 5% sodium bisulfite solution dropwise until the color disappears.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure α-bromoacetophenone.[10][11]
Protocol 2: Favorskii Rearrangement of 2-Bromocyclohexanone
This protocol describes the ring contraction of a cyclic α-bromo ketone to a cyclopentanecarboxylic acid ester.[12][13]
Materials:
-
2-Bromocyclohexanone
-
Sodium methoxide solution in methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol. Cool the solution to 0°C.
-
In a separate flask, dissolve 2-bromocyclohexanone (1.0 eq) in anhydrous diethyl ether.
-
Transfer the 2-bromocyclohexanone solution to the sodium methoxide solution via cannula at 0°C. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (around 55°C) for 4 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting methyl cyclopentanecarboxylate by column chromatography or distillation.
Data Presentation
Table 1: Comparison of Brominating Agents for α-Bromination of Acetophenone
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield of α-Bromoacetophenone (%) | Reference |
| Br₂ | Glacial Acetic Acid | <20 | 2-3 h | 72 | [14] |
| Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 h | >80 | [10] |
| N-Bromosuccinimide (NBS) | Acidic Al₂O₃ / Methanol | Reflux | 10-20 min | 89 | [8] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Acid catalyst | ~20 | 5 h | High | [15] |
| H₂O₂-HBr | Water | Room Temperature | Variable | 69-97 | [16] |
Table 2: Troubleshooting Common Issues in α-Bromo Ketone Synthesis
| Issue | Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Starting material remains after expected reaction time. | Incomplete reaction, insufficient heating, or deactivation of the catalyst. | Increase reaction time, slightly increase temperature, or use a more active catalyst. |
| Dark, tarry reaction mixture. | Product decomposition due to harsh conditions. | Lower the reaction temperature, use a milder acid, or use a non-polar solvent. | |
| Poor Selectivity | Significant amount of di-brominated product observed by GC-MS or NMR. | Excess brominating agent, high temperature, or prolonged reaction time. | Use a smaller excess of brominating agent (1.05 eq), lower the temperature, and monitor the reaction closely. |
| Bromination on the aromatic ring. | Activated aromatic ring, harsh conditions. | Use milder conditions (lower temperature, less acidic) or a more selective brominating agent like NBS. | |
| Purification Difficulties | Oily product that does not crystallize. | Presence of impurities (e.g., di-brominated product, starting material). | Attempt purification by column chromatography or vacuum distillation. |
| Decomposition on silica gel column. | Acidity of silica gel. | Use a less polar eluent, run the column quickly, or consider an alternative purification method like recrystallization. |
Mandatory Visualization
Caption: Decomposition pathway of an α-bromo ketone.
Caption: General experimental workflow for α-bromo ketones.
References
- 1. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. WO2015174214A1 - METHOD FOR PRODUCING α-BROMOACETOPHENONE COMPOUND - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Purity Under the Magnifying Glass: A Comparative Guide to the GC-MS Analysis of 1-Bromoheptan-2-one
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental outcomes. In this guide, we provide a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of 1-bromoheptan-2-one, a key building block in various synthetic pathways. This guide includes detailed experimental protocols, comparative performance data, and a discussion of potential impurities to aid in the selection of the most appropriate analytical methodology.
The Analytical Arena: GC-MS vs. Alternatives
The choice of analytical technique for purity determination hinges on a variety of factors including the chemical nature of the analyte and its potential impurities, the required sensitivity, and the desired level of structural information. While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, other techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. It is particularly well-suited for identifying and quantifying trace impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wider range of compounds, including those that are not volatile. When coupled with a suitable detector, such as a UV or mass spectrometry detector, HPLC can be a powerful tool for purity analysis. For ketones and aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed prior to HPLC analysis to enhance detection.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance against an internal standard without the need for a reference standard of the analyte itself.[2][3] This makes it a valuable tool for determining the absolute purity of a compound and for characterizing impurities structurally.[4][5]
The following table provides a comparative overview of these three techniques for the purity validation of this compound.
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by UV, MS, etc. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei |
| Analyte Volatility | Required | Not required | Not required |
| Sensitivity | High (typically ng to pg) | Moderate to High (typically µg to ng) | Moderate (typically mg to µg) |
| Limit of Detection (LOD) | Generally low (can be in the low ppm range)[6][7] | Method-dependent (typically in the ppm range)[8][9][10] | Higher than chromatographic methods (typically >0.1%) |
| Limit of Quantitation (LOQ) | Generally low (can be in the low ppm range)[6][11] | Method-dependent (typically in the ppm range)[8][9][10] | Higher than chromatographic methods (typically >0.5%) |
| Structural Information | Provides mass spectrum for identification of unknowns | Limited without MS detector | Provides detailed structural information for both analyte and impurities |
| Quantitation | Relative (requires a reference standard) | Relative (requires a reference standard) | Absolute (with a certified internal standard)[4][12] |
| Sample Throughput | High | High | Moderate |
| Method Development | Can be complex | Can be complex | Relatively straightforward for known structures |
In the Crosshairs: Potential Impurities in this compound
The purity of this compound is largely dependent on the synthetic route employed. A common method for the synthesis of α-bromo ketones is the bromination of the corresponding ketone.[13][14][15] Based on this, potential impurities could include:
-
Unreacted Starting Material: Heptan-2-one.
-
Over-brominated Products: 1,1-dibromoheptan-2-one and 1,3-dibromoheptan-2-one. The formation of di-brominated byproducts is a common issue in the synthesis of alpha-bromo ketones.[16]
-
Isomeric Impurities: 3-bromoheptan-2-one, formed if the enolate intermediate rearranges.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, diethyl ether, acetic acid).[14]
-
Reagents and Byproducts: Residual brominating agents (e.g., N-bromosuccinimide) or their byproducts.
A Closer Look: GC-MS Experimental Protocol
The following provides a detailed methodology for the purity validation of this compound using GC-MS.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as ethyl acetate or dichloromethane, and dilute to the mark.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL.
-
Prepare a blank sample containing only the solvent.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended for the analysis of ketones. A suitable option is a 30 m x 0.25 mm I.D. x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
3. Data Analysis
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the percentage purity of this compound by dividing the peak area of the main component by the total peak area of all components (area percent method).
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
Visualizing the Workflow: GC-MS Analysis of this compound
Caption: Workflow for the GC-MS purity analysis of this compound.
Conclusion
The purity validation of this compound is a critical quality control step. GC-MS offers a highly sensitive and specific method for this purpose, capable of identifying and quantifying volatile impurities. However, for a comprehensive understanding of purity, especially for non-volatile impurities or for obtaining absolute purity values, orthogonal techniques such as HPLC and qNMR should be considered. The choice of the most suitable method will depend on the specific requirements of the analysis, including the expected impurities and the intended use of the this compound. By carefully selecting and validating the analytical methodology, researchers can ensure the quality and reliability of their work.
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. benchchem.com [benchchem.com]
- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 10. Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC [pharmaspecialists.com]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 14. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
A Comparative Guide to Alternative Alkylating Agents for 1-Bromoheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and the overall viability of a synthetic route. 1-Bromoheptan-2-one, an α-haloketone, is a versatile reagent utilized for the introduction of a heptan-2-one moiety onto various nucleophiles. However, a thorough understanding of its performance in comparison to other alkylating agents is essential for optimizing synthetic protocols and exploring novel chemical space. This guide provides an objective comparison of this compound with alternative alkylating agents, supported by experimental data, detailed protocols, and visual aids to inform your research.
Performance Comparison of Alkylating Agents
This compound belongs to the class of α-haloketones, which are known for their enhanced reactivity in nucleophilic substitution reactions compared to their corresponding alkyl halides. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack.
This section presents a comparative overview of the performance of this compound and its alternatives in key synthetic transformations, including N-alkylation, O-alkylation, S-alkylation, and the Hantzsch thiazole synthesis. The data presented is a compilation from various sources to provide a broad perspective.
Data Presentation
Table 1: Comparative Yields in N-Alkylation of Amines
| Alkylating Agent | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-Aminopyridine | K₂CO₃, DMF, 80 °C, 6h | ~75% (inferred) | General α-haloketone reactivity |
| Phenacyl bromide | Aniline | K₂CO₃, Acetone, reflux, 4h | 92% | [1] |
| 1-Bromoheptane | Aniline | neat, 110 °C, 8h | Moderate | |
| Benzyl Bromide | Aniline | K₂CO₃, Acetonitrile, rt, 1-7h | 80-95% | [2] |
Table 2: Comparative Yields in O-Alkylation of Phenols
| Alkylating Agent | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃, Acetone, reflux, 8h | ~80% (inferred) | General α-haloketone reactivity |
| Phenacyl bromide | Phenol | K₂CO₃, Acetone, reflux, 3h | 95% | [3] |
| 1-Bromoheptane | Phenol | K₂CO₃, DMF, 80-100 °C | High | [2] |
| Heptyl Mesylate | Phenol | K₂CO₃, DMF, 80 °C | >90% | General sulfonate reactivity |
Table 3: Comparative Yields in S-Alkylation of Thiols
| Alkylating Agent | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Thiophenol | K₂CO₃, Acetone, rt, 2h | ~90% (inferred) | General α-haloketone reactivity |
| Phenacyl bromide | Thiophenol | NaOEt, EtOH, rt, 1h | 98% | [4] |
| 1-Bromoheptane | Thiophenol | TBAOH, neat, 50 °C | 92% | [4] |
| Benzyl Bromide | Thiophenol | K₂CO₃, DMF, rt, 30 min | 95% | [4] |
Table 4: Comparative Yields in Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide | Reaction Conditions | Yield (%) | Reference |
| This compound | Thiourea | EtOH, reflux, 3h | ~85% (inferred) | General Hantzsch synthesis |
| 2-Bromoacetophenone | Thiourea | MeOH, heat, 30 min | 99% | [5][6] |
| Chloroacetone | Thiourea | EtOH, reflux, 2h | 80-90% | [5][6] |
| 3-Bromopentan-2-one | Thioacetamide | EtOH, reflux, 4h | ~70-80% | General Hantzsch synthesis |
Experimental Protocols
This section provides detailed methodologies for key experiments involving alkylating agents.
N-Alkylation of 2-Aminopyridine with this compound
Objective: To synthesize 2-(heptan-2-imino)pyridine via N-alkylation.
Materials:
-
This compound
-
2-Aminopyridine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Phospholipase A2 (PLA2) Inhibition Assay
Objective: To determine the inhibitory effect of an alkylating agent on PLA2 activity.
Materials:
-
Secretory PLA2 (sPLA2) from a suitable source (e.g., bee venom).
-
Fluorescent phospholipid substrate (e.g., NBD-PE).
-
Test inhibitor (e.g., this compound).
-
Known PLA2 inhibitor as a positive control (e.g., Indoxam).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM CaCl₂).
-
96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted inhibitor or control solutions.
-
Add 160 µL of the fluorescent phospholipid substrate solution to each well.
-
Initiate the reaction by adding 20 µL of the sPLA2 enzyme solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 460 nm excitation and 534 nm emission for NBD-PE) every minute for 30 minutes.
-
Calculate the rate of hydrolysis from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the inhibitor concentration and calculate the IC50 value.[7][8]
Mandatory Visualizations
Phospholipase A2 (PLA2) Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic action of Phospholipase A2 (PLA2) on a membrane phospholipid and the mechanism of inhibition by an α-haloketone like this compound. The inhibitor forms a covalent bond with a critical histidine residue in the active site of the enzyme, rendering it inactive.
Caption: PLA2 pathway and its inhibition.
Experimental Workflow for Alkylation Reaction
The following diagram outlines a typical experimental workflow for performing and analyzing an alkylation reaction.
Caption: Workflow for alkylation reactions.
Conclusion
This compound is a reactive and effective alkylating agent, particularly for the synthesis of complex molecules and in the study of biological systems as an enzyme inhibitor. Its reactivity is generally superior to simple alkyl halides due to the activating effect of the adjacent carbonyl group. However, for many standard alkylations, other α-haloketones like phenacyl bromide may offer higher yields, while simple alkyl halides or sulfonates can be more cost-effective and straightforward alternatives. The choice of an alkylating agent should be guided by the specific requirements of the synthesis, including the nature of the nucleophile, desired reactivity, and economic considerations. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 1-Bromoheptan-2-one and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-bromoheptan-2-one and its positional isomers, 3-bromoheptan-2-one and 7-bromoheptan-2-one. Due to the limited availability of experimental spectra in public databases, this comparison relies on predicted spectroscopic data based on established principles of NMR, IR, and mass spectrometry. This information serves as a valuable reference for the identification and characterization of these and similar α- and ω-bromo ketones, which are versatile intermediates in organic synthesis.
Spectroscopic Data Summary
The following tables summarize the predicted key spectroscopic data for this compound and its selected isomers. These predictions are based on the influence of the bromine atom and the carbonyl group on the chemical environment of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 500 MHz)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | H1 (-CH₂Br) | 4.15 | s | - |
| H3 (-CH₂-) | 2.70 | t | 7.5 | |
| H4, H5, H6 (-CH₂-) | 1.30-1.65 | m | - | |
| H7 (-CH₃) | 0.90 | t | 7.0 | |
| 3-Bromoheptan-2-one | H1 (-CH₃) | 2.35 | s | - |
| H3 (-CHBr-) | 4.30 | t | 7.0 | |
| H4 (-CH₂-) | 2.00-2.20 | m | - | |
| H5, H6 (-CH₂-) | 1.30-1.50 | m | - | |
| H7 (-CH₃) | 0.92 | t | 7.2 | |
| 7-Bromoheptan-2-one | H1 (-CH₃) | 2.15 | s | - |
| H3 (-CH₂-) | 2.45 | t | 7.3 | |
| H4, H5 (-CH₂-) | 1.55-1.70 | m | - | |
| H6 (-CH₂-) | 1.85 | p | 6.8 | |
| H7 (-CH₂Br) | 3.40 | t | 6.6 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 125 MHz)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C1 (-CH₂Br) | 35.5 |
| C2 (C=O) | 202.0 | |
| C3 | 40.0 | |
| C4 | 25.5 | |
| C5 | 31.0 | |
| C6 | 22.5 | |
| C7 | 14.0 | |
| 3-Bromoheptan-2-one | C1 | 28.0 |
| C2 (C=O) | 204.5 | |
| C3 | 55.0 | |
| C4 | 35.0 | |
| C5 | 29.0 | |
| C6 | 22.0 | |
| C7 | 13.8 | |
| 7-Bromoheptan-2-one | C1 | 29.8 |
| C2 (C=O) | 208.0 | |
| C3 | 43.5 | |
| C4 | 27.5 | |
| C5 | 28.0 | |
| C6 | 32.0 | |
| C7 | 33.0 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| This compound | C=O (Ketone) | ~1718 | Strong |
| C-Br | ~650 | Medium-Strong | |
| 3-Bromoheptan-2-one | C=O (Ketone) | ~1715 | Strong |
| C-Br | ~630 | Medium-Strong | |
| 7-Bromoheptan-2-one | C=O (Ketone) | ~1715 | Strong |
| C-Br | ~645 | Medium-Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Compound | Feature | Predicted m/z | Notes |
| This compound | Molecular Ion [M]⁺ | 192/194 | Characteristic 1:1 ratio for one bromine atom. |
| α-cleavage | 149/151 | [M-C₃H₇]⁺ | |
| McLafferty Rearrangement | 122/124 | ||
| α-cleavage | 43 | [CH₃CO]⁺ | |
| 3-Bromoheptan-2-one | Molecular Ion [M]⁺ | 192/194 | Characteristic 1:1 ratio for one bromine atom. |
| α-cleavage | 177/179 | [M-CH₃]⁺ | |
| α-cleavage | 123 | [M-BrC₄H₈]⁺ | |
| 7-Bromoheptan-2-one | Molecular Ion [M]⁺ | 192/194 | Characteristic 1:1 ratio for one bromine atom. |
| α-cleavage | 177/179 | [M-CH₃]⁺ | |
| McLafferty Rearrangement | 134/136 | ||
| α-cleavage | 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A sample of the bromoheptanone isomer (typically 5-25 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift calibration (δ = 0.00 ppm). The solution should be homogeneous and free of particulate matter.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR).
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample like a bromoheptanone isomer, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: An FT-IR spectrometer is used for data acquisition.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The x-axis is typically reported in wavenumbers (cm⁻¹), and the y-axis as percent transmittance.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The bromoheptanone isomer is dissolved in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Separation: A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet, where it is vaporized. The components are separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.
-
MS Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by electron impact (typically at 70 eV). The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z) and detected.
-
Data Processing: The resulting mass spectrum shows the relative abundance of different fragment ions, which provides information about the molecular weight and structure of the compound.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Workflow for the spectroscopic comparison of bromoheptan-2-one isomers.
Discussion of Spectroscopic Differences
The predicted spectroscopic data reveals key differences between the isomers, which can be used for their differentiation:
-
¹H NMR: The position of the bromine atom significantly impacts the chemical shifts of adjacent protons. In This compound , the methylene protons next to the bromine (H1) are expected to appear as a singlet around 4.15 ppm. For 3-bromoheptan-2-one , the methine proton attached to the bromine (H3) would be a triplet at a similar downfield region (~4.30 ppm). In contrast, for 7-bromoheptan-2-one , the terminal methylene protons adjacent to the bromine (H7) are shifted to around 3.40 ppm. The protons alpha to the carbonyl group also show distinct chemical shifts.
-
¹³C NMR: The chemical shift of the carbon atom bonded to bromine is a key indicator. In This compound , this carbon (C1) is predicted to be around 35.5 ppm. In 3-bromoheptan-2-one , the carbon bearing the bromine (C3) is further downfield (~55.0 ppm) due to being a secondary carbon. For 7-bromoheptan-2-one , the terminal brominated carbon (C7) is expected at approximately 33.0 ppm. The carbonyl carbon (C2) also shows slight variations in its chemical shift depending on the isomer.
-
IR Spectroscopy: While the C=O stretching frequency is expected to be very similar for all three isomers (around 1715-1718 cm⁻¹), subtle shifts may be observed. The C-Br stretching vibration, typically found in the fingerprint region, might show slight differences that could aid in differentiation, although these are generally less reliable for distinguishing positional isomers.
-
Mass Spectrometry: All three isomers will exhibit a characteristic M/M+2 molecular ion peak pattern with a roughly 1:1 ratio, confirming the presence of one bromine atom. However, their fragmentation patterns will differ. This compound is expected to show a prominent fragment from the loss of a propyl radical via α-cleavage. 3-Bromoheptan-2-one will likely show a significant fragment from the loss of a methyl radical. 7-Bromoheptan-2-one is expected to undergo a McLafferty rearrangement, leading to a characteristic fragment ion. These distinct fragmentation pathways provide a powerful tool for isomer differentiation.
This guide provides a foundational spectroscopic comparison of this compound and its isomers. Experimental verification of these predicted data points is recommended for definitive structural elucidation.
Validating Product Structures from 1-Bromoheptan-2-one Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary reaction pathways of 1-bromoheptan-2-one, a versatile starting material in organic synthesis. We will explore the Favorskii rearrangement and nucleophilic substitution reactions, offering detailed experimental protocols and data to aid in the validation of the resulting product structures.
Key Reaction Pathways of this compound
This compound, an α-haloketone, readily undergoes two major types of reactions:
-
Favorskii Rearrangement: In the presence of a strong base, such as sodium methoxide, this compound can rearrange to form methyl 2-methylheptanoate. This reaction proceeds through a cyclopropanone intermediate.[1][2][3][4][5]
-
Nucleophilic Substitution (SN2): With appropriate nucleophiles, the bromine atom can be displaced to yield a variety of functionalized products. This guide will focus on the reactions with sodium azide and sodium cyanide as representative examples.[6][7]
Comparative Analysis of Reaction Products
The choice of reagents and reaction conditions dictates the final product obtained from this compound. Below is a summary of the expected products and their performance in terms of reaction yield and conditions.
| Reaction Pathway | Reagents | Product | Typical Yield (%) | Reaction Time (h) |
| Favorskii Rearrangement | Sodium Methoxide (NaOMe), Methanol (MeOH) | Methyl 2-methylheptanoate | ~70-80% | 4-6 |
| Nucleophilic Substitution | Sodium Azide (NaN₃), Acetone | 1-Azidoheptan-2-one | High | 4-8 |
| Nucleophilic Substitution | Sodium Cyanide (NaCN), Ethanol | 1-Cyanoheptan-2-one | Moderate-High | 6-12 |
Table 1: Comparison of Reaction Outcomes for this compound. Yields and reaction times are estimates based on similar reactions and may vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to ensure reproducibility and aid in the structural validation of the synthesized products.
Protocol 1: Favorskii Rearrangement of this compound
This protocol is adapted from established procedures for the Favorskii rearrangement of α-bromo ketones.
Materials:
-
This compound
-
Sodium metal (Na)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium metal (2.2 equivalents) to anhydrous methanol at 0°C with stirring until all the sodium has reacted.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction Execution: Transfer the solution of this compound to the freshly prepared sodium methoxide solution at 0°C. Allow the mixture to warm to room temperature and then heat to reflux (approximately 55°C) for 4-6 hours.
-
Work-up and Extraction: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: Nucleophilic Substitution with Sodium Azide
This protocol is adapted from procedures for SN2 reactions on bromoalkanes.[8]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Acetone
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium azide (1.5 equivalents) in anhydrous acetone.
-
Substrate Addition: Add this compound (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approximately 56°C) for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: After cooling, filter the mixture to remove excess sodium azide and sodium bromide. Concentrate the filtrate and redissolve the residue in diethyl ether.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1-azidoheptan-2-one. Purify further by flash column chromatography if necessary.
Protocol 3: Nucleophilic Substitution with Sodium Cyanide
This protocol is based on standard procedures for the synthesis of nitriles from alkyl halides.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Ethanol
-
Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: Dissolve sodium cyanide (1.2 equivalents) in a mixture of ethanol and water.
-
Substrate Addition: Add this compound (1.0 equivalent) to the cyanide solution.
-
Reaction Execution: Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.
-
Work-up and Extraction: After cooling, add water and extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, filter, and concentrate. The crude 1-cyanoheptan-2-one can be purified by distillation or column chromatography.
Structure Validation Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the products, which are crucial for confirming their structures.
Methyl 2-methylheptanoate
| ¹H NMR (CDCl₃) δ (ppm) | Assignment | ¹³C NMR (CDCl₃) δ (ppm) | Assignment |
| ~3.67 (s, 3H) | -OCH₃ | ~177.0 | C=O |
| ~2.40 (m, 1H) | -CH(CH₃)- | ~51.5 | -OCH₃ |
| ~1.60-1.20 (m, 8H) | -CH₂- chain | ~41.0 | -CH(CH₃)- |
| ~1.15 (d, 3H) | -CH(CH₃)- | ~34.0, 31.5, 29.0, 22.5 | -CH₂- chain |
| ~0.90 (t, 3H) | -CH₂CH₃ | ~17.0 | -CH(CH₃)- |
| ~14.0 | -CH₂CH₃ |
Table 2: Predicted ¹H and ¹³C NMR Data for Methyl 2-methylheptanoate.
1-Azidoheptan-2-one
| ¹H NMR (CDCl₃) δ (ppm) | Assignment | ¹³C NMR (CDCl₃) δ (ppm) | Assignment |
| ~3.85 (s, 2H) | -CH₂N₃ | ~208.0 | C=O |
| ~2.60 (t, 2H) | -C(=O)CH₂- | ~58.0 | -CH₂N₃ |
| ~1.60 (m, 2H) | -CH₂- | ~40.0 | -C(=O)CH₂- |
| ~1.30 (m, 4H) | -CH₂- chain | ~31.0, 23.0, 22.0 | -CH₂- chain |
| ~0.90 (t, 3H) | -CH₂CH₃ | ~14.0 | -CH₂CH₃ |
Table 3: Predicted ¹H and ¹³C NMR Data for 1-Azidoheptan-2-one.
1-Cyanoheptan-2-one
| ¹H NMR (CDCl₃) δ (ppm) | Assignment | ¹³C NMR (CDCl₃) δ (ppm) | Assignment |
| ~3.50 (s, 2H) | -CH₂CN | ~205.0 | C=O |
| ~2.70 (t, 2H) | -C(=O)CH₂- | ~115.0 | -CN |
| ~1.65 (m, 2H) | -CH₂- | ~42.0 | -C(=O)CH₂- |
| ~1.35 (m, 4H) | -CH₂- chain | ~31.0, 23.0, 22.0 | -CH₂- chain |
| ~0.90 (t, 3H) | -CH₂CH₃ | ~30.0 | -CH₂CN |
| ~14.0 | -CH₂CH₃ |
Table 4: Predicted ¹H and ¹³C NMR Data for 1-Cyanoheptan-2-one.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the signaling pathways of the discussed reactions and a general experimental workflow.
Caption: Favorskii Rearrangement Mechanism.
Caption: SN2 Nucleophilic Substitution Mechanism.
Caption: General Experimental Workflow.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Favorskii_rearrangement [chemeurope.com]
- 4. FAVORSKII REARRAGEMENT || QUASI-FAVORSKII REARRANGEMENT – My chemistry blog [mychemblog.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Comparative Guide to the Kinetics of Nucleophilic Substitution of 1-Bromoheptan-2-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic profiles of 1-bromoheptan-2-one and structurally related α-bromo ketones in nucleophilic substitution reactions. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from analogous and well-studied α-bromo ketones, namely phenacyl bromide (α-bromoacetophenone) and bromoacetone, to provide a robust comparative framework. The data presented is intended to inform reaction design, optimization, and the selection of substrates and nucleophiles in synthetic and medicinal chemistry applications.
Executive Summary
Alpha-bromo ketones are a class of highly reactive electrophiles that readily undergo nucleophilic substitution, primarily through an S(_N)2 mechanism. The presence of the adjacent carbonyl group significantly activates the α-carbon towards nucleophilic attack. This guide demonstrates that the rate of these reactions is highly dependent on the structure of the α-bromo ketone, the nature of the nucleophile, and the reaction conditions. While specific kinetic data for this compound is scarce, by comparing it with phenacyl bromide and bromoacetone, we can infer its reactivity trends. The provided experimental protocols offer detailed methodologies for obtaining empirical kinetic data for these and other related compounds.
Data Presentation: A Quantitative Comparison of Reactivity
The following tables summarize second-order rate constants for the nucleophilic substitution of various α-bromo ketones with a range of nucleophiles. This data, compiled from various kinetic studies, highlights the influence of both the electrophile's structure and the nucleophile's identity on reaction rates.
Table 1: Comparison of Second-Order Rate Constants for the Reaction of Phenacyl Bromide with Various Nucleophiles in 60% Acetone-Water (v/v) at 35°C
| Nucleophile | k(_2) (L mol
|
| Thiourea | 0.832 |
| Aniline | 0.000363 |
| Pyridine | 0.00234 |
| Imidazole | 0.0275 |
N(_3)
| 0.0417 |
CH(_3)COO
| 0.00017 |
OH
| 0.0204 |
Table 2: Relative Rates of S(_N)2 Reactions for Various Bromoalkanes
This table provides context for the reactivity of α-bromo ketones by comparing the relative rates of S(_N)2 reactions for different types of bromoalkanes. The enhanced reactivity of α-carbonyl halides is a key takeaway.
| Substrate | Relative Rate | Comments |
| Methyl bromide | 1 | Reference |
| Ethyl bromide | 0.012 | Primary alkyl halide |
| Isopropyl bromide | 0.0005 | Secondary alkyl halide |
| tert-Butyl bromide | Negligible | Tertiary alkyl halide (prefers S(_N)1) |
| Bromoacetone | ~600 | α-Keto halide, significantly activated |
| Phenacyl bromide | ~1200 | α-Keto halide with phenyl group, further activated |
Note: Relative rates are approximate and compiled from various sources for illustrative purposes.
Reaction Mechanisms and Experimental Workflows
The nucleophilic substitution of α-bromo ketones predominantly proceeds through a bimolecular (S(_N)2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic α-carbon from the backside, leading to the displacement of the bromide leaving group and an inversion of stereochemistry if the α-carbon is chiral.
Below are visualizations of the S(_N)2 reaction pathway and a general experimental workflow for kinetic analysis.
Comparative Study of Bases for the Favorskii Rearrangement of 1-Bromoheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
The Favorskii rearrangement is a versatile and powerful tool in organic synthesis for the conversion of α-halo ketones into carboxylic acid derivatives.[1][2][3] This rearrangement, named after the Russian chemist Alexei Yevgrafovich Favorskii, proceeds through a cyclopropanone intermediate and can be effected by various bases.[1][4] The choice of base is critical as it dictates the nature of the final product. When hydroxide bases are used, the reaction yields a carboxylic acid, whereas alkoxide bases lead to the formation of esters.[1][5][6]
This guide provides a comparative analysis of commonly used bases—sodium hydroxide (NaOH), sodium methoxide (NaOMe), and sodium ethoxide (NaOEt)—for the Favorskii rearrangement of 1-bromoheptan-2-one. The objective is to furnish researchers with data to select the most appropriate base for their desired synthetic outcome.
Performance Comparison of Bases
The performance of each base in the Favorskii rearrangement of this compound is summarized in the table below. The data, based on typical results for linear α-bromo ketones, highlights the product distribution and expected yields under standard reaction conditions.
| Base | Product | Expected Yield (%) | Reaction Time (h) | Solvent |
| Sodium Hydroxide (NaOH) | 2-Methylhexanoic acid | 75-85 | 4-6 | Water/Dioxane |
| Sodium Methoxide (NaOMe) | Methyl 2-methylhexanoate | 80-90 | 3-5 | Methanol |
| Sodium Ethoxide (NaOEt) | Ethyl 2-methylhexanoate | 80-90 | 3-5 | Ethanol |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific experimental conditions.
Reaction Mechanisms and Pathways
The Favorskii rearrangement of this compound proceeds via the formation of a cyclopropanone intermediate. The subsequent nucleophilic attack by the base determines the final product.
Caption: General mechanism of the Favorskii rearrangement of this compound.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for conducting a comparative study of bases for the Favorskii rearrangement.
Caption: Workflow for the comparative study of bases in the Favorskii rearrangement.
Detailed Experimental Protocols
The following are generalized protocols for the Favorskii rearrangement of this compound with different bases. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of 2-Methylhexanoic Acid using Sodium Hydroxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (2.2 eq) in water portion-wise, maintaining the temperature below 30 °C.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to pH ~2.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2-methylhexanoic acid can be purified by vacuum distillation.
Protocol 2: Synthesis of Methyl 2-Methylhexanoate using Sodium Methoxide
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), carefully add sodium metal (2.2 eq) to anhydrous methanol at 0 °C. Stir until all the sodium has dissolved.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous diethyl ether.
-
Reaction: Add the solution of this compound to the freshly prepared sodium methoxide solution at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux (approximately 55-65 °C) for 3-5 hours. Monitor the reaction by TLC or GC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude methyl 2-methylhexanoate by fractional distillation.
Protocol 3: Synthesis of Ethyl 2-Methylhexanoate using Sodium Ethoxide
This protocol is analogous to Protocol 2, with the substitution of anhydrous methanol with anhydrous ethanol for the preparation of the sodium ethoxide solution. The reaction and workup steps are similar. The final product, ethyl 2-methylhexanoate, is purified by fractional distillation.
Conclusion
The choice of base in the Favorskii rearrangement of this compound is a critical determinant of the final product. Sodium hydroxide leads to the formation of 2-methylhexanoic acid, while sodium methoxide and sodium ethoxide yield the corresponding methyl and ethyl esters, respectively. The alkoxide-mediated reactions generally proceed with slightly higher yields and shorter reaction times compared to the hydroxide-mediated reaction. The provided protocols and diagrams offer a comprehensive guide for researchers to effectively utilize the Favorskii rearrangement in their synthetic endeavors.
References
A Comparative Guide to the Cross-Reactivity of 1-Bromoheptan-2-one with Common Functional Groups
For researchers and professionals in drug development and chemical biology, understanding the reactivity profile of alkylating agents is paramount for their effective and specific application. 1-Bromoheptan-2-one, an α-haloketone, is a versatile reagent with potential applications as an enzyme inhibitor and a covalent binder.[1][2] Its utility is dictated by its reactivity towards various nucleophilic functional groups present in biological systems. This guide provides a comparative analysis of the cross-reactivity of this compound with key functional groups, supported by general experimental observations for α-haloketones and detailed experimental protocols for assessment.
Reactivity Profile of this compound
The reactivity of this compound is primarily governed by the electrophilic nature of the carbon atom alpha to the carbonyl group, which is further activated by the electron-withdrawing ketone and the bromine leaving group.[3] This makes it susceptible to nucleophilic attack.[3] The general order of reactivity for common biological nucleophiles towards α-haloketones is Thiols > Amines > Alcohols > Carboxylic Acids.
| Functional Group | Relative Reactivity | Typical Reaction Product | Notes |
| Thiol (-SH) | Very High | Thioether | Thiols are highly nucleophilic, especially in their thiolate form (R-S⁻) at physiological pH, and react rapidly with α-haloketones.[4][5] |
| Amine (-NH₂) | High | α-Aminoketone | Primary and secondary amines are good nucleophiles and readily react.[6][7] The reaction rate is pH-dependent. |
| Alcohol (-OH) | Moderate to Low | α-Hydroxyketone (via substitution) or Ether | Alcohols are weaker nucleophiles than thiols and amines. Reaction often requires harsher conditions or base catalysis.[8][9] |
| Carboxylic Acid (-COOH) | Very Low | Ester (via intermediate) | The carboxylate form is a poor nucleophile. Reaction is generally unfavorable under physiological conditions.[10][11] |
Comparison with Alternative Alkylating Agents
Several other classes of compounds are used for similar purposes as this compound, each with its own reactivity profile.
| Reagent Class | Target Functional Group(s) | Advantages | Disadvantages |
| α-Haloketones (e.g., this compound) | Thiols, Amines | High reactivity towards thiols. | Potential for cross-reactivity with other nucleophiles. |
| Maleimides | Thiols | High specificity for thiols at neutral pH. | The resulting thioether bond can undergo retro-Michael reaction, leading to reversibility.[4] |
| Vinyl Sulfones | Thiols, Amines | Forms stable thioether bonds. | Generally less reactive than maleimides. |
| Epoxides | Thiols, Amines, Alcohols | Can react with a broader range of nucleophiles. | Lower reactivity and may require harsher conditions. |
Experimental Protocols
Protocol 1: Competitive Cross-Reactivity Assessment of this compound
This protocol outlines a method to compare the reactivity of this compound with different nucleophiles in a competitive manner.
Materials:
-
This compound
-
N-acetyl-L-cysteine (Thiol source)
-
N-acetyl-L-lysine (Amine source)
-
N-acetyl-L-serine (Alcohol source)
-
N-acetyl-L-glutamic acid (Carboxylic acid source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of this compound and each of the N-acetyl amino acids in ACN.
-
Reaction Mixture: In a microcentrifuge tube, combine 10 µL of each N-acetyl amino acid stock solution (final concentration 1 mM each).
-
Initiation of Reaction: Add 10 µL of the this compound stock solution to the amino acid mixture (final concentration 1 mM). The final volume should be 100 µL with the buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Withdraw 10 µL aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately quench the reaction in the aliquots by adding 90 µL of 0.1% formic acid in ACN.
-
Analysis: Analyze the quenched samples by HPLC-MS to identify and quantify the formation of adducts with each amino acid. The disappearance of the starting materials and the appearance of new peaks corresponding to the molecular weights of the expected adducts will indicate reactivity.
Visualizations
Caption: Workflow for assessing the cross-reactivity of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. The Reactions of a-Bromo Ketones with Primary Amines | Semantic Scholar [semanticscholar.org]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. sciprofiles.com [sciprofiles.com]
- 9. Alcohol Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Benchmarking 1-Bromoheptan-2-one: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate alpha-halo ketone is critical for successful synthetic outcomes and biological applications. This guide provides an objective comparison of 1-bromoheptan-2-one against other common alpha-halo ketones, focusing on their reactivity as alkylating agents and their application in the synthesis of heterocyclic compounds. This analysis is supported by available data and detailed experimental protocols to assist in informed decision-making for laboratory applications.
Introduction to Alpha-Halo Ketones
Alpha-halo ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom on the adjacent carbon. This unique structural arrangement confers a high degree of reactivity, making them valuable intermediates in a wide range of chemical transformations. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the alpha-carbon, making it susceptible to nucleophilic attack. This property positions alpha-halo ketones as effective alkylating agents, capable of transferring an alkyl group to various nucleophiles.[1]
Their utility is particularly pronounced in the synthesis of diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules and approved pharmaceuticals.[1][2] The choice of the halogen atom (F, Cl, Br, I) and the nature of the rest of the ketone structure significantly influence the compound's reactivity and suitability for specific applications.
Physicochemical Properties
The physical and chemical properties of an alpha-halo ketone dictate its handling, storage, and reaction conditions. Below is a comparison of key properties for this compound and other representative alpha-halo ketones.
| Property | This compound | Chloroacetone | Bromoacetone | Phenacyl bromide |
| Molecular Formula | C₇H₁₃BrO | C₃H₅ClO | C₃H₅BrO | C H₇BrO |
| Molecular Weight | 193.08 g/mol [3] | 92.52 g/mol | 136.97 g/mol | 199.05 g/mol |
| Boiling Point | Not available | 119 °C | 136-137 °C | Decomposes |
| Appearance | - | Colorless to light yellow liquid | Colorless to light brown liquid | White to off-white crystalline solid |
| Key Hazard | Causes severe skin burns and eye damage, May cause respiratory irritation.[3] | Toxic if swallowed, inhaled, or in contact with skin; Causes severe skin burns and eye damage. | Toxic if swallowed, inhaled, or in contact with skin; Causes severe skin burns and eye damage. | Causes severe skin burns and eye damage; Lachrymator. |
Comparative Reactivity in Alkylation Reactions
The primary utility of alpha-halo ketones in synthetic chemistry lies in their function as alkylating agents, most commonly through S\textsubscript{N}2 reactions. The reactivity is influenced by several factors, including the nature of the halogen (leaving group ability), steric hindrance around the alpha-carbon, and the electronic effects of the substituents.
The general order of reactivity for the halogen as a leaving group in S\textsubscript{N}2 reactions is I > Br > Cl > F. This trend is attributed to the decreasing strength of the carbon-halogen bond down the group.[1] Therefore, this compound is expected to be a more reactive alkylating agent than its chloro-analogue, 1-chloroheptan-2-one.
Below is a conceptual workflow for comparing the alkylation rates of different alpha-halo ketones.
References
Safety Operating Guide
Proper Disposal of 1-Bromoheptan-2-one: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Bromoheptan-2-one (CAS No. 16339-93-8), a compound recognized for its severe health hazards. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental compliance. This compound is a lachrymator and is corrosive, causing severe skin burns, eye damage, and respiratory irritation.[1] Strict adherence to safety protocols is paramount when handling this substance.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a laboratory coat. All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
In the event of a spill, immediately evacuate the area and alert designated safety personnel. For small spills, use an inert absorbent material to contain the substance. The contaminated absorbent material must then be treated as hazardous waste and disposed of according to the procedures outlined below.
Operational and Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.
Waste Categorization and Segregation:
This compound is classified as a halogenated organic compound. As such, it must be segregated from non-halogenated chemical waste to prevent potentially dangerous reactions and to facilitate proper disposal by waste management services.
-
Waste Container: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, irritant).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials such as strong oxidizing agents and bases.
Step-by-Step Disposal Procedure:
-
Preparation: Ensure all necessary PPE is in use and that the disposal activities are being conducted in a chemical fume hood.
-
Collection: Carefully transfer any unwanted this compound into the designated hazardous waste container. Avoid splashing or creating aerosols.
-
Decontamination of Empty Containers: Any container that has held this compound should be considered contaminated. Rinse the empty container with a suitable solvent (e.g., acetone). The rinseate must be collected and disposed of as halogenated hazardous waste.
-
Final Sealing: Securely seal the hazardous waste container.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste. Provide them with a full inventory of the waste container's contents.
Chemical Neutralization (for specialized circumstances):
While not a standard disposal method, in certain research or emergency situations, chemical neutralization of small quantities of alpha-bromo ketones may be considered. This should only be performed by trained personnel with a thorough understanding of the reaction chemistry and associated risks. One potential method involves reaction with a nucleophile to displace the bromine atom. However, due to the lack of a universally validated and safe protocol for this compound, this is not recommended without specific, validated procedures and a thorough risk assessment.
Data Presentation: Key Hazard Information
| Property | Value | Source |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage; H335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements | P260, P261, P264, P271, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P363, P403+P233, P405, P501 | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Bromoheptan-2-one
Essential Safety and Handling Guide for 1-Bromoheptan-2-one
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 16339-93-8).[1] It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this chemical.
Hazard Summary
This compound is a chemical that requires careful handling due to its hazardous properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[2]
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[2] |
| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards.[3] A face shield must be worn over goggles to provide additional protection.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Wear unlined, chemical-resistant gloves (e.g., nitrile or neoprene).[4][5] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-resistant lab coat or a chemical-resistant apron should be worn to protect the body from splashes.[3][4] |
| Foot Protection | Closed-Toe Shoes | Open-toed shoes or sandals are not permitted in the laboratory.[3] Chemical-resistant boots or shoe coverings are recommended.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | To be used when engineering controls are insufficient or during large-scale operations.[6][7] Work in a chemical fume hood is the primary means of respiratory protection.[3] |
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[5]
-
A chemical fume hood is the recommended primary engineering control to minimize inhalation of vapors.[5][7][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents.
-
Transferring: When transferring this compound, use spark-proof tools and explosion-proof equipment.[8][9] Ground and bond containers when transferring material to prevent static discharge.[9]
-
Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[7][8] Avoid breathing mist or vapors.
-
After Handling: Wash hands and any exposed skin thoroughly after handling.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5][7][9]
Spill Management:
-
In case of a spill, evacuate the area and remove all sources of ignition.[8][9]
-
Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[8][9]
-
Collect the absorbed material into a suitable, closed container for disposal.[7][8]
Disposal:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8]
-
Do not dispose of the chemical into the environment or down the drain.[6][8]
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8] Get immediate medical advice/attention.[8][9] |
| Skin Contact | Take off immediately all contaminated clothing.[8] Rinse skin with water/shower for at least 15 minutes.[8][9] Get medical attention.[8][9] Wash contaminated clothing before reuse.[8][9] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[8] If breathing is difficult, give oxygen.[8][9] Do not use mouth-to-mouth resuscitation.[8] Call a POISON CENTER or doctor/physician if you feel unwell.[8] |
| Ingestion | Do NOT induce vomiting.[8] Clean mouth with water and drink afterwards plenty of water.[10] Never give anything by mouth to an unconscious person.[6][9] Call a physician or poison control center immediately.[8] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H13BrO | CID 12431734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. nbinno.com [nbinno.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.nl [fishersci.nl]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
